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  • Product: 1-(Phenylsulfonyl)cyclopropan-1-ol
  • CAS: 1006613-82-6

Core Science & Biosynthesis

Foundational

1-(benzenesulfonyl)cyclopropan-1-ol chemical structure and MSDS

An In-Depth Technical Guide to 1-(Benzenesulfonyl)cyclopropan-1-ol: A Versatile Cyclopropanone Surrogate Introduction In the field of modern organic synthesis, the cyclopropyl moiety is a highly sought-after structural m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Benzenesulfonyl)cyclopropan-1-ol: A Versatile Cyclopropanone Surrogate

Introduction

In the field of modern organic synthesis, the cyclopropyl moiety is a highly sought-after structural motif due to its unique conformational properties and its prevalence in numerous biologically active molecules and natural products. However, the direct use of cyclopropanone, the simplest cyclopropyl ketone, is severely hampered by its inherent instability and tendency to undergo polymerization. To overcome this challenge, synthetic chemists have developed stable precursors, or "surrogates," that can generate cyclopropanone in situ under specific reaction conditions. 1-(Benzenesulfonyl)cyclopropan-1-ol has emerged as a superior, bench-stable cyclopropanone surrogate, offering high reactivity and broad applicability in the synthesis of diverse cyclopropanol derivatives.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-(benzenesulfonyl)cyclopropan-1-ol, covering its chemical structure, safety protocols, and its pivotal application in the synthesis of tertiary cyclopropanols.

Chemical Identity and Structure

1-(Benzenesulfonyl)cyclopropan-1-ol is characterized by a cyclopropanol ring substituted with a benzenesulfonyl group at the C1 position. This unique arrangement is key to its function as a cyclopropanone equivalent.

  • IUPAC Name : 1-(phenylsulfonyl)cyclopropan-1-ol[3]

  • Synonyms : 1-(Benzenesulfonyl)cyclopropan-1-ol, ((1-hydroxycyclopropyl)sulfonyl)benzene, 1-(phenylsulfonyl)-1-cyclopropanol[1][2]

  • CAS Number : 1006613-82-6[1][3]

  • Molecular Formula : C₉H₁₀O₃S[3][4]

Below is a two-dimensional representation of its chemical structure.

Caption: 2D Structure of 1-(Benzenesulfonyl)cyclopropan-1-ol.

Physicochemical Properties

This compound is typically supplied as a solid, and its key properties are summarized below.

PropertyValueSource
Molecular Weight198.24 g/mol [3][5]
AppearanceWhite to light yellow powder or crystal[5]
PurityTypically >95% or >98.0% (HPLC)[3][5]
Monoisotopic Mass198.03506 Da[4]

Material Safety Data Sheet (MSDS) Summary

Safe handling of 1-(benzenesulfonyl)cyclopropan-1-ol is paramount in a research setting. The following table summarizes critical safety information. Researchers must always consult the full Safety Data Sheet (SDS) provided by the supplier before use.

SectionKey InformationSource(s)
Hazard Identification H315 : Causes skin irritation. H319 : Causes serious eye irritation.[6][7]
Precautionary Statements P264 : Wash skin thoroughly after handling. P280 : Wear protective gloves/eye protection/face protection.[6][7]
First Aid Measures (IF ON SKIN) P302 + P352 : Wash with plenty of water. P332 + P313 : If skin irritation occurs: Get medical advice/attention. P362 + P364 : Take off contaminated clothing and wash it before reuse.[6][7]
First Aid Measures (IF IN EYES) P337 + P313 : If eye irritation persists: Get medical advice/attention.[6]
Handling & Storage Handle in a well-ventilated area. Avoid contact with skin and eyes. Store in a cool, dry place with the container tightly closed.[8][9]
Personal Protective Equipment Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat are mandatory.[8][9]

Synthetic Applications and Mechanism

Core Function: A Cyclopropanone Surrogate

The principal utility of 1-(benzenesulfonyl)cyclopropan-1-ol lies in its role as a stable and highly reactive precursor for cyclopropanone.[1][2] It undergoes nucleophilic addition with a wide array of organometallic reagents, including those with sp, sp², and sp³ hybridized carbons. This reaction proceeds under mild conditions and demonstrates high tolerance for various functional groups, making it a versatile tool for constructing structurally diverse tertiary cyclopropanols.[1]

The reaction mechanism is predicated on the benzenesulfonyl group acting as an excellent leaving group, facilitating the formation of a cyclopropanone intermediate in situ, which is immediately trapped by the nucleophilic organometallic reagent. This avoids the isolation of the unstable cyclopropanone.

Key Applications
  • General Synthesis of Tertiary Cyclopropanols : This is its most prominent application, providing a reliable pathway to complex cyclopropanol structures that are otherwise difficult to access.[1]

  • Synthesis of β-Fluoroamides : The compound serves as a key precursor in the silver-catalyzed oxidative deconstruction of cyclopropanone hemiaminals, leading to the formation of β-fluorinated amides with good yield and diastereoselectivity.[1][2]

Experimental Protocol: General Synthesis of Tertiary Cyclopropanols

The following is a generalized, step-by-step methodology for the synthesis of tertiary cyclopropanols using 1-(benzenesulfonyl)cyclopropan-1-ol and an organometallic reagent, based on established literature.[1]

Causality Behind Experimental Choices
  • Inert Atmosphere : The use of an inert atmosphere (Nitrogen or Argon) is critical because organometallic reagents (like Grignards or organolithiums) are highly reactive towards oxygen and moisture.

  • Anhydrous Solvents : Water will quench the organometallic reagent, halting the desired reaction. Therefore, all solvents must be rigorously dried.

  • Controlled Temperature : Many organometallic additions are exothermic. Starting at a low temperature (e.g., 0 °C or -78 °C) helps to control the reaction rate, minimize side reactions, and improve selectivity.

Step-by-Step Methodology
  • Preparation : Under an inert atmosphere (N₂), add a solution of 1-(benzenesulfonyl)cyclopropan-1-ol (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) to a dry reaction flask equipped with a magnetic stir bar.

  • Cooling : Cool the solution to the desired reaction temperature (typically 0 °C). This ensures the reaction starts under controlled conditions.

  • Reagent Addition : Slowly add the organometallic reagent (e.g., Grignard reagent, organolithium reagent) (typically 1.1-1.5 equivalents) to the stirred solution via syringe. The slow addition helps manage any exotherm.

  • Reaction : Allow the reaction mixture to stir at the specified temperature for a designated period (e.g., 1-3 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step safely neutralizes any remaining reactive organometallic species.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers.

  • Washing & Drying : Wash the combined organic layers with brine to remove residual water. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure tertiary cyclopropanol.

The workflow for this general synthesis is depicted below.

G reactant1 1-(Benzenesulfonyl)cyclopropan-1-ol in Anhydrous Solvent step1 1. Combine under N₂ atmosphere reactant1->step1 reactant2 Organometallic Reagent (e.g., R-MgBr, R-Li) reactant2->step1 step2 2. Cool to 0 °C step1->step2 step3 3. React for 1-3 hours step2->step3 step4 4. Quench with sat. aq. NH₄Cl step3->step4 step5 5. Workup & Purification (Extraction, Chromatography) step4->step5 product Tertiary Cyclopropanol Product step5->product

Caption: General workflow for tertiary cyclopropanol synthesis.

References

  • 1-(phenylsulfonyl)cyclopropan-1-ol (C9H10O3S) . PubChemLite. [Link]

  • 1-(Phenylsulfonyl)cyclopropanol . Enamine China. [Link]

  • Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin . PMC. [Link]

  • SAFETY DATA SHEET . Castrol. [Link]

Sources

Exploratory

Chemo-Structural Integrity of 1-(Phenylsulfonyl)cyclopropan-1-ol

This guide details the structural dynamics, stability profile, and synthetic utility of 1-(phenylsulfonyl)cyclopropan-1-ol , a critical cyclopropanone surrogate. A Technical Guide for Synthetic Applications Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural dynamics, stability profile, and synthetic utility of 1-(phenylsulfonyl)cyclopropan-1-ol , a critical cyclopropanone surrogate.

A Technical Guide for Synthetic Applications

Executive Summary

1-(Phenylsulfonyl)cyclopropan-1-ol (SCP) represents a "masked" cyclopropanone equivalent. Unlike cyclopropanone, which is kinetically unstable and prone to rapid polymerization, SCP is a bench-stable solid . Its utility stems from its ability to release the reactive cyclopropanone species in situ under mild basic conditions or to undergo controlled ring-opening/expansion via radical or acidic pathways. This guide analyzes the stability limits and provides validated protocols for its use in drug discovery and complex molecule synthesis.

Structural Dynamics & Thermodynamics[1]

The stability of SCP arises from the geminal effect of the sulfonyl and hydroxyl groups.

  • The "Anchor" Effect: The electron-withdrawing phenylsulfonyl group (

    
    ) acidifies the hydroxyl proton and stabilizes the cyclopropyl ring against spontaneous opening under neutral conditions.
    
  • Hemiacetal Equilibrium: In solution, SCP exists in equilibrium with the free cyclopropanone and the benzenesulfinate anion.

    • Neutral/Solid State: The equilibrium lies heavily toward the closed hemiacetal form (Stable).

    • Basic Conditions: Deprotonation of the hydroxyl group triggers the collapse of the hemiacetal, ejecting the sulfinate leaving group and generating cyclopropanone in situ.

Stability Matrix
ConditionStability StatusDominant PathwayOutcome
Neutral / Solid High NoneBench-stable indefinitely at

.
Acidic (Brønsted) Moderate Semipinacol RearrangementRing expansion to cyclobutanones.
Basic (Alkoxides/Grignards) Low (Controlled) Elimination of

Formation of cyclopropanone (trapped by nucleophiles).
Oxidative (Mn(III)/Ag(I)) Reactive Radical Ring OpeningFormation of

-keto radicals.

Synthesis & Preparation

While SCP is commercially available, it can be synthesized via the oxidation of 1-phenylsulfonylcyclopropane.

Core Synthesis Route: -Hydroxylation

This method relies on the high acidity of the cyclopropyl proton


 to the sulfone.
  • Starting Material: 1-Phenylsulfonylcyclopropane (prepared via cyclopropanation of phenyl vinyl sulfone).

  • Lithiation: Treatment with

    
    -BuLi at 
    
    
    
    generates the
    
    
    -sulfonyl carbanion.
  • Oxidation: Reaction with an electrophilic oxygen source (e.g., MoOPH or bis(trimethylsilyl)peroxide).

  • Hydrolysis: Acidic workup yields 1-(phenylsulfonyl)cyclopropan-1-ol.

Degradation & Reactivity Pathways[1]

Understanding the "breaking point" of SCP is essential for controlling its reactivity.

Pathway A: Base-Mediated Nucleophilic Substitution (The Surrogate Mechanism)

Under basic conditions (e.g., with Grignard reagents), SCP acts as a cyclopropanone equivalent.

  • Mechanism: Base deprotonates the

    
    . The alkoxide collapses, expelling 
    
    
    
    . The transient cyclopropanone is immediately attacked by the carbon nucleophile (
    
    
    ).
  • Result: 1-Substituted cyclopropanols (often inaccessible via Kulinkovich reaction of esters).

Pathway B: Acid-Catalyzed Ring Expansion

In the presence of Lewis or Brønsted acids, SCP undergoes a semipinacol rearrangement .

  • Mechanism: Protonation of the

    
     group is followed by C-C bond migration driven by ring strain release (~27.5 kcal/mol).
    
  • Result: Formation of cyclobutanones.

Pathway C: Oxidative Radical Ring Opening

Treatment with single-electron oxidants (e.g.,


, 

/Persulfate) triggers homolytic cleavage.
  • Mechanism: Formation of an alkoxy radical followed by

    
    -scission.
    
  • Result: Generation of a

    
    -keto radical, which can be trapped by alkenes or arenes (heterocycle synthesis).[1]
    

Experimental Protocols

Protocol 1: Handling & Storage[1]
  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep desiccated.
    
  • Solubility: Soluble in THF,

    
    , and alcohols.
    
  • QC Check:

    
     in 
    
    
    
    should show the cyclopropyl protons as distinct multiplets at
    
    
    ppm. Disappearance of these signals indicates ring opening.
Protocol 2: Synthesis of 1-Substituted Cyclopropanols (Grignard Addition)
  • Reagents: SCP (1.0 equiv),

    
     (2.0–3.0 equiv), THF (
    
    
    
    ).
  • Step 1: Dissolve SCP in anhydrous THF under Argon. Cool to

    
    .
    
  • Step 2: Add Grignard reagent dropwise. The first equivalent acts as a base (deprotonation), the second as the nucleophile.

  • Step 3: Warm to Room Temperature (RT) and stir for 1–2 hours.

  • Step 4: Quench: Cool to

    
     and quench carefully with saturated 
    
    
    
    . (Rapid quenching prevents acid-catalyzed rearrangement).
  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate.
Protocol 3: Oxidative Radical Alkylation (Mn-Mediated)[1]
  • Reagents: SCP (1 equiv), Alkene (2 equiv),

    
     (2.5 equiv), EtOH (
    
    
    
    ).
  • Step 1: Combine SCP, alkene, and Manganese(III) acetate in ethanol.

  • Step 2: Heat to

    
     under Argon.
    
  • Step 3: Monitor disappearance of SCP by TLC.

  • Step 4: Filter through Celite to remove Mn salts. Concentrate and purify.

Visualization of Reaction Pathways[3]

Diagram 1: The Divergent Reactivity of SCP

This diagram illustrates the central role of the SCP hemiacetal and how pH/conditions dictate the product outcome.

SCP_Reactivity SCP 1-(Phenylsulfonyl) cyclopropan-1-ol (Stable Hemiacetal) Cyclopropanone Cyclopropanone (Transient Intermediate) SCP->Cyclopropanone Base (R-MgX, NaOEt) - PhSO2- Cyclobutanone Cyclobutanone (Ring Expansion) SCP->Cyclobutanone Acid (H+) Semipinacol Rearr. KetoRadical β-Keto Radical (Chain Extension) SCP->KetoRadical Oxidant (Mn3+) SET / Ring Opening Subst_CP 1-Substituted Cyclopropanol Cyclopropanone->Subst_CP Nucleophile (R-) Addition

Caption: Divergent reaction pathways of SCP controlled by reaction conditions (Base, Acid, or Oxidant).

Diagram 2: Mechanistic Workflow for Grignard Addition

A step-by-step logic flow for the "Surrogate" application.

Grignard_Workflow Start SCP (Solid) Step1 Deprotonation (1 eq. RMgBr) Start->Step1 Interm Magnesium Cyclopropanoxide Step1->Interm - H+ Step2 Elimination of PhSO2- Interm->Step2 Equilibrium Step3 Nucleophilic Attack (2nd eq. RMgBr) Step2->Step3 In Situ Trapping Quench Acid Quench (NH4Cl) Step3->Quench Final Tertiary Cyclopropanol Quench->Final

Caption: Sequential mechanism for the synthesis of tertiary cyclopropanols using SCP as a cyclopropanone surrogate.

References

  • Rivera, R. M., Jang, Y., Poteat, C. M., & Lindsay, V. N. G. (2020).[2] General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Organic Letters, 22(16), 6510–6515.[2] Link

  • Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632. Link

  • Beaumier, F., Dupuis, M., Spriet, C., & Legault, C. Y. (2014). Iodine(III)-Mediated Ring Expansion of 1-Sulfonylcyclopropanols to Cyclobutanones. Organic Letters, 16(11), 2966–2969. Link

  • Enamine Ltd. (n.d.). 1-(Phenylsulfonyl)cyclopropanol: Reagent Profile. Enamine Store. Link

Sources

Foundational

A Technical Guide to the Solubility of 1-(Phenylsulfonyl)cyclopropan-1-ol in Tetrahydrofuran and Diethyl Ether

This in-depth technical guide provides a comprehensive analysis of the solubility of 1-(phenylsulfonyl)cyclopropan-1-ol in two common ethereal solvents: tetrahydrofuran (THF) and diethyl ether. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 1-(phenylsulfonyl)cyclopropan-1-ol in two common ethereal solvents: tetrahydrofuran (THF) and diethyl ether. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both a theoretical framework for understanding solubility and a practical guide for its experimental determination.

Introduction: The Significance of Solubility in a Research Context

1-(Phenylsulfonyl)cyclopropan-1-ol is a bifunctional molecule containing a sulfone group, a hydroxyl group, and a cyclopropyl ring system. Such compounds are of interest in medicinal chemistry and materials science due to their unique structural and electronic properties. Understanding the solubility of this compound in common organic solvents like tetrahydrofuran (THF) and diethyl ether is paramount for its effective use in synthesis, purification, and formulation. Solubility data informs critical process parameters, including reaction concentration, crystallization conditions, and the choice of analytical techniques. This guide will delve into the theoretical underpinnings of the solubility of 1-(phenylsulfonyl)cyclopropan-1-ol and provide a robust experimental protocol for its quantitative determination.

Theoretical Analysis of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[1] To anticipate the solubility of 1-(phenylsulfonyl)cyclopropan-1-ol in THF and diethyl ether, we must first examine the molecular properties of each component.

Solute Profile: 1-(Phenylsulfonyl)cyclopropan-1-ol
  • Structure: C₉H₁₀O₃S[2][3]

  • Key Functional Groups:

    • Phenylsulfonyl group (-SO₂Ph): This is a highly polar and electron-withdrawing group. The sulfur-oxygen bonds are strongly polarized, and the phenyl ring contributes to van der Waals interactions.

    • Hydroxyl group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor, a key factor in its interaction with polar solvents.

    • Cyclopropyl ring: A strained, non-polar, rigid ring system.

The presence of both a highly polar sulfone group and a hydrogen-bonding hydroxyl group suggests that 1-(phenylsulfonyl)cyclopropan-1-ol is a polar molecule.

Solvent Profiles: Tetrahydrofuran (THF) and Diethyl Ether
PropertyTetrahydrofuran (THF)Diethyl Ether
Formula (CH₂)₄O[4](C₂H₅)₂O
Molar Mass 72.11 g/mol [5]74.12 g/mol
Boiling Point 66 °C[4]34.6 °C[6]
Density 0.8876 g/cm³ at 20 °C[4]0.713 g/cm³ at 20 °C[6]
Dielectric Constant 7.6[4][7]4.3
Dipole Moment 1.75 D1.15 D
Polarity Moderately Polar, Aprotic[4][7][8]Slightly Polar, Aprotic
Hydrogen Bonding Hydrogen bond acceptor[8][9]Hydrogen bond acceptor[9]

Both THF and diethyl ether are classified as ethers and are considered polar aprotic solvents, though THF is significantly more polar than diethyl ether.[4][7] The oxygen atom in both solvents possesses lone pairs of electrons, allowing them to act as hydrogen bond acceptors.[9]

Predicted Solubility

Based on the principle of "like dissolves like," we can predict the following:

  • Solubility in THF: 1-(Phenylsulfonyl)cyclopropan-1-ol is expected to be highly soluble in THF. The moderately polar nature of THF, coupled with its ability to accept hydrogen bonds from the hydroxyl group of the solute, should facilitate strong solute-solvent interactions. The polar sulfonyl group will also be well-solvated by the polar THF molecules.

  • Solubility in Diethyl Ether: The solubility of 1-(phenylsulfonyl)cyclopropan-1-ol in diethyl ether is predicted to be lower than in THF . While diethyl ether can also act as a hydrogen bond acceptor, its lower polarity will make it a less effective solvent for the highly polar phenylsulfonyl group.

The following diagram illustrates the key intermolecular forces at play:

G cluster_solute 1-(Phenylsulfonyl)cyclopropan-1-ol cluster_thf THF (Solvent) cluster_ether Diethyl Ether (Solvent) Solute Phenylsulfonyl (Polar) Hydroxyl (H-bond donor/acceptor) THF Moderately Polar H-bond acceptor Solute->THF Strong Interaction (H-bonding, Dipole-Dipole) Ether Slightly Polar H-bond acceptor Solute->Ether Weaker Interaction (H-bonding, Weaker Dipole-Dipole)

Caption: Predicted intermolecular interactions influencing solubility.

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment
  • 1-(Phenylsulfonyl)cyclopropan-1-ol (purity >98%)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility:

G A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate at constant temperature with stirring C 3. Sample Withdrawal and Filtration B->C Allow solid to settle D 4. Dilution C->D Dilute aliquot with mobile phase E 5. HPLC Analysis D->E Inject into HPLC F 6. Calculation of Solubility E->F Determine concentration from calibration curve

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(phenylsulfonyl)cyclopropan-1-ol to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

    • To each vial, add a known volume of the respective solvent (THF or diethyl ether).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

  • Dilution:

    • Accurately weigh the filtered aliquot.

    • Dilute the filtered solution with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

  • HPLC Analysis:

    • Prepare a series of standard solutions of 1-(phenylsulfonyl)cyclopropan-1-ol of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Tetrahydrofuran (THF)25Experimental ValueCalculated Value
Diethyl Ether25Experimental ValueCalculated Value

Safety Considerations

  • Both THF and diethyl ether are highly flammable and volatile liquids.[10][11] All experimental work should be conducted in a well-ventilated fume hood, away from ignition sources.

  • THF can form explosive peroxides upon storage and exposure to air.[5][7] Use of inhibited THF is recommended.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

References

  • chemeurope.com. Tetrahydrofuran. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • Sciencemadness Wiki. (2024, May 16). Diethyl ether. [Link]

  • Wikipedia. Diethyl ether. [Link]

  • Common Organic Chemistry. Tetrahydrofuran (THF). [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Tetrahydrofuran: A Versatile Solvent With Unique Properties. [Link]

  • Solvent Properties. Tetrahydrofuran Solvent Properties. [Link]

  • Scribd. Solubility test for Organic Compounds. [Link]

  • Studocu. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • PubChem - NIH. 1-Phenylcyclopropan-1-ol. [Link]

  • CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. [Link]

  • Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Introduction to Organic Chemistry. 2.4. Effects of Intermolecular Forces. [Link]

  • Course Hero. Chapter 4: Physical Properties and Intermolecular Forces. [Link]

  • PubChemLite. 1-(phenylsulfonyl)cyclopropan-1-ol (C9H10O3S). [Link]

  • Chemistry LibreTexts. (2022, July 11). 2.5: Intermolecular Forces and Solubilities. [Link]

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Exploratory

The Stability Paradox: A Technical Guide to Sulfonyl-Stabilized Cyclopropanol Derivatives

The following technical guide provides an in-depth analysis of 1-Sulfonylcyclopropan-1-ols , a class of reagents that have revolutionized the synthesis of strained ring systems by acting as stable surrogates for cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Sulfonylcyclopropan-1-ols , a class of reagents that have revolutionized the synthesis of strained ring systems by acting as stable surrogates for cyclopropanone.

Executive Summary

Cyclopropanone is a "holy grail" intermediate in organic synthesis—highly reactive but kinetically unstable due to extreme ring strain (~27 kcal/mol) and facile polymerization. For decades, this instability prevented the routine use of cyclopropanone in drug discovery.

Sulfonyl-stabilized cyclopropanol derivatives (specifically 1-sulfonylcyclopropan-1-ols) have emerged as the solution.[1] These reagents are crystalline, shelf-stable solids that function as "masked" cyclopropanones. Upon specific activation, they release a sulfinate leaving group to generate cyclopropanone in situ, allowing for controlled reactions with nucleophiles. This guide details the mechanistic principles, synthetic utility, and validated protocols for utilizing these reagents to access tertiary cyclopropanols and


-functionalized ketones.

Mechanistic Principles: The "Release-and-Catch" Strategy

The utility of 1-sulfonylcyclopropanols relies on a reversible equilibrium that masks the reactive carbonyl of cyclopropanone.

The Activation Pathway

Unlike standard cyclopropanols, the presence of a geminal sulfonyl group (an electron-withdrawing group) acidifies the hydroxyl proton and provides a latent leaving group (sulfinate).

  • Deprotonation: Treatment with a base (or excess organometallic reagent) deprotonates the hydroxyl group.

  • Elimination (The "Release"): The resulting alkoxide undergoes

    
    -elimination, ejecting the sulfinate anion (
    
    
    
    ).
  • Transient Generation: This unmasks the cyclopropanone intermediate.

  • Nucleophilic Trapping (The "Catch"): A nucleophile (e.g., Grignard reagent, amine, or ylide) attacks the highly electrophilic carbonyl carbon.

  • Relaxation: The ring strain is maintained (in substitution) or relieved (in ring-opening), yielding the final product.

Mechanistic Diagram (DOT Visualization)

Cyclopropanone_Generation Precursor 1-Sulfonylcyclopropan-1-ol (Stable Solid) Alkoxide Alkoxide Intermediate Precursor->Alkoxide + R-MgBr (1 eq) Deprotonation Cyclopropanone Cyclopropanone (Transient Electrophile) Alkoxide->Cyclopropanone - PhSO2MgBr (Sulfinate Elimination) Cyclopropanone->Alkoxide Reversible (If Sulfinate Trapped) Trapped Magnesium Alkoxide (Product Precursor) Cyclopropanone->Trapped + R-MgBr (Nucleophile) 1,2-Addition Product 1-Substituted Cyclopropanol Trapped->Product + H3O+ Workup

Figure 1: The "Release-and-Catch" mechanism converting stable sulfonyl precursors into reactive cyclopropanone intermediates.

Synthetic Utility and Applications

Synthesis of Tertiary Cyclopropanols

Direct addition of Grignard reagents to cyclopropanone is impossible due to its instability. Using 1-phenylsulfonylcyclopropan-1-ol allows for the synthesis of 1-substituted cyclopropanols , a motif found in antiretrovirals and antifungal agents.

  • Scope: Compatible with

    
    , 
    
    
    
    , and
    
    
    hybridized carbon nucleophiles.
  • Stereochemistry: If the sulfonyl precursor is chiral, the reaction can proceed with high diastereoselectivity, often retaining the configuration via the transient intermediate's facial bias.

Ring-Opening and Homologation

These derivatives also function as homoenolate equivalents . Under specific catalytic conditions (e.g., Ag(I) or Cu(I) catalysis), the cyclopropane ring can open.

  • 
    -Amino Acid Synthesis:  Olefination of the sulfonyl cyclopropanol followed by aza-Michael addition yields enantioenriched 
    
    
    
    -cyclopropyl amino acids.[1]
  • 
    -Keto Derivatives:  Radical ring-opening with sulfonyl oxime ethers or alkyl halides allows for chain extension, producing 
    
    
    
    -keto esters or lactones.
Comparative Data: Yields of 1-Substituted Cyclopropanols

The following table summarizes the efficiency of converting 1-phenylsulfonylcyclopropan-1-ol (1a) into various tertiary alcohols using the Lindsay protocol [1].

Nucleophile (R-M)Product (1-R-cyclopropanol)Yield (%)Notes
PhMgBr 1-Phenylcyclopropanol89%Standard aromatic addition
MeMgBr 1-Methylcyclopropanol92%Small alkyl group
VinylMgBr 1-Vinylcyclopropanol85%

alkene preservation
Phenylethynyl-Li 1-(Phenylethynyl)cyclopropanol78%

alkyne addition
BnMgCl 1-Benzylcyclopropanol81%

alkyl addition

Validated Experimental Protocol

Protocol: Synthesis of 1-Phenylcyclopropanol via Grignard Addition. Source Validation: Adapted from Organic Letters 2020, 22, 16, 6510–6515 [1].

Reagents & Setup
  • Substrate: 1-(Phenylsulfonyl)cyclopropan-1-ol (1.0 equiv).

  • Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in Et2O (2.2 equiv).

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Atmosphere: Nitrogen or Argon (balloon).

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and cool under inert atmosphere.

  • Dissolution: Charge the flask with 1-(phenylsulfonyl)cyclopropan-1-ol (198 mg, 1.0 mmol) and anhydrous THF (5.0 mL). Cool the solution to 0 °C using an ice/water bath.

  • Activation & Addition: Dropwise add PhMgBr (0.73 mL, 2.2 mmol) over 5 minutes.

    • Note: The first equivalent acts as a base to deprotonate the hydroxyl; the second equivalent acts as the nucleophile.

    • Observation: A white precipitate (magnesium sulfinate) may form transiently.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (23 °C) for 2 hours. Monitor consumption of starting material by TLC (stain with KMnO4; product is active).

  • Quench: Cool back to 0 °C and carefully quench with saturated aqueous NH4Cl (5 mL).

  • Workup: Extract the aqueous layer with Et2O (3 x 10 mL). Combine organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Self-Validating Checkpoints
  • Checkpoint 1: If the starting material persists, ensure the Grignard reagent has not degraded. The reaction requires >2.0 equivalents because the sulfinate generation consumes one equivalent of cation.

  • Checkpoint 2: If ring-opened byproducts (linear ketones) are observed, the temperature was likely too high during addition, or the quench was too exothermic.

Workflow Visualization

Experimental_Workflow Step1 Dissolve 1-Sulfonylcyclopropanol in THF (0°C) Step2 Add R-MgBr (2.2 equiv) (Deprotonation + Addition) Step1->Step2 Step3 Warm to RT (Stir 2h) Step2->Step3 Step4 Quench (NH4Cl) & Extraction Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5

Figure 2: Operational workflow for the synthesis of tertiary cyclopropanols.

References

  • Rivera, R. M., Jang, Y., Poteat, C. M., & Lindsay, V. N. G. (2020).[2][3] General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors . Organic Letters, 22(16), 6510–6515.[3][4] [Link][3][4]

  • Rivera, R. M., & Lindsay, V. N. G. (2020).[2][3] Stereoselective Synthesis and Applications of Sulfonylcyclopropanols as Modular Cyclopropanone and Homoenolate Equivalents . ChemRxiv (Preprint). [Link][5]

  • Hock, K. J., & Koenigs, R. M. (2017). Cyclopropanone Equivalents in Organic Synthesis. Chemistry – A European Journal, 23(16), 3821-3831. (Contextual grounding for cyclopropanone instability).
  • Mills, L. R., & Rousseaux, S. A. L. (2019). Modern Developments in the Synthesis and Reactivity of Cyclopropanols. European Journal of Organic Chemistry, 2019(41), 6926-6939.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Modern Approach to Tertiary Cyclopropanol Synthesis

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged scaffold in medicinal chemistry. Its unique stereo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged scaffold in medicinal chemistry. Its unique stereoelectronic properties, stemming from its inherent ring strain and sigma-pi character, allow it to serve as a versatile "bioisostere" for various functional groups. Incorporating a cyclopropyl unit into a drug candidate can profoundly influence its pharmacological profile by enhancing metabolic stability, improving binding affinity, increasing solubility, and fine-tuning overall potency.[1][2] Many FDA-approved drugs for treating conditions ranging from viral infections like COVID-19 and Hepatitis C to asthma and HIV/AIDS feature this valuable structural motif.[1][3]

Tertiary cyclopropanols, in particular, are highly sought-after building blocks. The hydroxyl group provides a convenient handle for further functionalization, while the fully substituted cyclopropyl carbon creates a strategic quaternary center, a feature often associated with increased biological activity. However, the synthesis of these structures, especially in an enantiomerically enriched form, has been a persistent challenge due to the instability and difficult handling of the requisite cyclopropanone intermediates.[4][5]

This guide details a robust and highly versatile method that circumvents these issues by employing 1-(phenylsulfonyl)cyclopropan-1-ol as a bench-stable and efficient cyclopropanone surrogate.[6] This protocol enables the high-yielding synthesis of a diverse array of tertiary cyclopropanols through the addition of common organometallic reagents, providing a practical and scalable solution for researchers in drug development and synthetic chemistry.[4][7]

The Core Concept: Mechanism and Rationale

The central challenge in accessing tertiary cyclopropanols via nucleophilic addition is the ephemeral nature of cyclopropanone. This strained ketone is prone to polymerization and ring-opening. The innovation of the described methodology lies in the in situ generation of cyclopropanone from a stable precursor, 1-(phenylsulfonyl)cyclopropan-1-ol. This allows the highly reactive cyclopropanone to be immediately trapped by a waiting nucleophile, minimizing decomposition pathways.

The mechanism proceeds through two key stages:

  • Formation of the Cyclopropanone Intermediate: The process is initiated by a base. In many cases, the organometallic reagent (e.g., a Grignard reagent) is sufficiently basic to deprotonate the hydroxyl group of 1-(phenylsulfonyl)cyclopropan-1-ol. The resulting alkoxide rapidly undergoes a retro-sulfinate addition, eliminating the stable phenylsulfinate anion to generate the transient cyclopropanone.[4][7]

  • Nucleophilic Addition: The organometallic reagent, now acting as a nucleophile, immediately attacks the electrophilic carbonyl carbon of the in situ-generated cyclopropanone.[8][9] This nucleophilic addition forms a new carbon-carbon bond and creates a tetrahedral magnesium alkoxide intermediate.

  • Protonation: A final aqueous workup protonates the alkoxide to yield the desired tertiary cyclopropanol product.

This "generate-and-trap" strategy is highly efficient and avoids the need to isolate the unstable cyclopropanone, forming the foundation of a reliable and broadly applicable synthetic method.[5][7]

Mechanism_of_Tertiary_Cyclopropanol_Synthesis cluster_reaction Start 1-(Phenylsulfonyl) cyclopropan-1-ol Alkoxide Cyclopropyl Alkoxide Intermediate Start->Alkoxide Organometallic Organometallic Reagent (R-MgX or R-Li) Cyclopropanone In Situ Generation of Cyclopropanone Alkoxide->Cyclopropanone - PhSO2⁻ (Elimination) Tetrahedral Tetrahedral Alkoxide Intermediate Cyclopropanone->Tetrahedral Organometallic->Start Acts as Base (Deprotonation) Organometallic->Cyclopropanone Workup Aqueous Workup (e.g., aq. NH4Cl) Tetrahedral->Workup Protonation Product Tertiary Cyclopropanol Product Workup->Product

Figure 1: Reaction mechanism for the synthesis of tertiary cyclopropanols.

Experimental Protocol: General Procedure

This protocol provides a generalized method for the synthesis of tertiary cyclopropanols. Researchers should optimize conditions for specific substrates as needed.

Materials & Reagents:

  • 1-(Phenylsulfonyl)cyclopropan-1-ol (Starting Material)

  • Organometallic Reagent (e.g., Grignard or Organolithium, 1.5 - 2.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF), reaction solvent

  • Saturated aqueous ammonium chloride (NH₄Cl), for quenching

  • Ethyl acetate (EtOAc), for extraction

  • Brine (saturated aq. NaCl), for washing

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), for drying

  • Silica gel for column chromatography

Equipment:

  • Flame-dried, round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet for maintaining an inert atmosphere

  • Syringes for liquid transfer

  • Ice/water bath or cryocool for temperature control

  • Rotary evaporator

  • Standard glassware for workup and purification

Step-by-Step Methodology:

Experimental_Workflow A 1. Preparation B 2. Reagent Addition A->B Add organometallic reagent at -78°C A_desc Dissolve 1-(phenylsulfonyl)cyclopropan-1-ol in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78°C. C 3. Reaction B->C Stir and allow to warm to room temp B_desc Slowly add the organometallic reagent (e.g., Grignard in THF or alkyllithium in hexanes) via syringe. D 4. Quenching C->D Add sat. aq. NH4Cl at 0°C C_desc Monitor reaction progress by TLC. Typical reaction time is 1-4 hours. E 5. Aqueous Workup D->E Extract with EtOAc, wash, and dry D_desc Carefully add quenching solution to the cooled reaction mixture to destroy excess organometallic reagent. F 6. Purification E->F Concentrate and purify via flash chromatography E_desc Separate layers, extract the aqueous phase, combine organic layers, wash with brine, and dry over MgSO₄. G 7. Analysis F->G Characterize product (NMR, MS, etc.) F_desc Remove solvent under reduced pressure. Purify the crude oil or solid using silica gel column chromatography. G_desc Confirm the structure and purity of the isolated tertiary cyclopropanol.

Figure 2: A step-by-step experimental workflow for the synthesis.

Detailed Steps:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(phenylsulfonyl)cyclopropan-1-ol (1.0 equiv., e.g., 198 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous THF (e.g., 5 mL) via syringe to dissolve the solid.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

    • Scientist's Note: Starting the reaction at low temperature is crucial to control the initial exothermic reaction upon addition of the highly reactive organometallic reagent and to favor the desired reaction pathway over potential side reactions.

  • Organometallic Addition: Add the organometallic reagent (1.5-2.5 equiv., e.g., 2.0 mmol) dropwise via syringe over 5-10 minutes. The solution may change color upon addition.

    • Scientist's Note: An excess of the organometallic reagent is used to ensure it can function as both the base to initiate cyclopropanone formation and as the nucleophile for the addition step.[7]

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice/water bath. Slowly and carefully add saturated aqueous NH₄Cl to quench the reaction.

    • Trustworthiness Check: Quenching with a mild acid like NH₄Cl protonates the alkoxide product and neutralizes any remaining reactive organometallic species. Do not use strong acids, which could promote ring-opening of the cyclopropanol product.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure tertiary cyclopropanol.

Substrate Scope & Performance

A key advantage of this methodology is its remarkable versatility. The transformation is amenable to a wide range of sp-, sp²-, and sp³-hybridized organometallic carbon nucleophiles, allowing for the synthesis of structurally diverse tertiary cyclopropanols in high yields.[4][7][11]

Organometallic Reagent (R-M)Resulting Tertiary CyclopropanolReported Yield (%)Reference
Phenylmagnesium bromide1-Phenylcyclopropan-1-ol95%[7]
4-Methoxyphenylmagnesium bromide1-(4-Methoxyphenyl)cyclopropan-1-ol94%[7]
Vinylmagnesium bromide1-Vinylcyclopropan-1-ol85%[7]
Ethynylmagnesium bromide1-Ethynylcyclopropan-1-ol78%[7]
n-Butyllithium1-Butylcyclopropan-1-ol93%[7]
Methylmagnesium bromide1-Methylcyclopropan-1-ol96%[7]
Isopropylmagnesium chloride1-Isopropylcyclopropan-1-ol89%[7]

Table 1: Representative examples demonstrating the broad scope and high yields of the reaction.

Furthermore, when enantioenriched 1-(phenylsulfonyl)cyclopropanols are used as starting materials, the reaction proceeds with high diastereoselectivity, providing a direct route to optically active tertiary cyclopropanols.[4][7]

Downstream Applications & Further Potential

The tertiary cyclopropanols synthesized via this method are not merely final products; they are versatile intermediates for further synthetic transformations. Their inherent ring strain can be strategically harnessed in ring-opening reactions. For example, they can serve as precursors to homoenolates, enabling the synthesis of β-functionalized ketones in a sequential, one-pot fashion.[7] This opens up avenues for constructing more complex molecular architectures from a simple, readily accessible building block.

Additionally, the 1-(phenylsulfonyl)cyclopropan-1-ol scaffold itself can be used in other transformations, such as in the silver-catalyzed synthesis of β-fluoroamides, highlighting its utility as a multi-purpose synthetic tool.[6]

References

  • Rivera, R. M.; Jang, Y.; Poteat, C. M.; Lindsay, V. N. G. General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Organic Letters2020 , 22 (16), 6510–6515. [Link]

  • Simple Chemical Process Creates Drug Potency-Increasing Structures. Technology Networks. 2023 . [Link]

  • Synthesis of cyclopropanols. Organic Chemistry Portal. [Link]

  • Rivera, R. M.; Jang, Y.; Poteat, C. M.; Lindsay, V. N. G. General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. PubMed. 2020 . [Link]

  • Rivera, R. M.; Jang, Y.; Poteat, C. M.; Lindsay, V. N. G. General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. ResearchGate. 2020 . [Link]

  • DePuy, C. H. The Chemistry of Cyclopropanols. Accounts of Chemical Research. 1968 , 1 (11), 329-336. [Link]

  • ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. SlidePlayer. [Link]

  • Additions of Organolithiums and Grignard Reagents to Ketohydes. YouTube. 2019 . [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. 2025 . [Link]

Sources

Application

Synthesis of beta-fluorinated amides from cyclopropanone hemiaminals

Application Note: Divergent Synthesis of -Fluorinated Amides via Silver-Catalyzed Ring-Opening of Cyclopropanone Hemiaminals Executive Summary & Scientific Rationale The incorporation of fluorine into aliphatic backbones...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of


-Fluorinated Amides via Silver-Catalyzed Ring-Opening of Cyclopropanone Hemiaminals 

Executive Summary & Scientific Rationale

The incorporation of fluorine into aliphatic backbones is a cornerstone of modern medicinal chemistry, primarily to modulate metabolic stability (


 shifts, blocking oxidative metabolism) and enhance lipophilicity. 

-Fluorinated amides are particularly high-value targets; however, their synthesis is notoriously difficult.[1] Traditional conjugate additions of fluoride to

-unsaturated amides often suffer from reversibility and the propensity for

-elimination of HF, leading to thermodynamic dead-ends.

This Application Note details a robust, field-proven protocol for synthesizing


-fluorinated amides utilizing cyclopropanone hemiaminals  as high-energy intermediates. Based on the breakthrough methodology developed by Lindsay et al. (2023), this approach leverages the oxidative release of ring strain.

Key Advantages:

  • Thermodynamic Driving Force: The release of ~27 kcal/mol of ring strain drives the reaction forward, overcoming the reversibility issues of conjugate addition.

  • Regiospecificity: The silver-catalyzed radical pathway ensures precise fluorination at the

    
    -position.
    
  • Telescoped Workflow: The hemiaminal is generated in situ from stable precursors, fluorinated, and converted to the amide in a single operational sequence.

Mechanistic Insight & Pathway Visualization

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via a simple nucleophilic attack. Instead, it follows a Silver-Catalyzed Radical Oxidative Deconstruction .

  • Hemiaminal Formation: 1-(Phenylsulfonyl)cyclopropanol (a stable cyclopropanone equivalent) reacts with pyrazole to form the cyclopropanone hemiaminal in situ.

  • Oxidative Priming: The hemiaminal coordinates to Ag(I). Selectfluor oxidizes this complex, likely generating a transient Ag(II)-F species.[1]

  • Homolytic Cleavage: The strained ring undergoes homolytic fragmentation, generating a

    
    -carbon radical.
    
  • Fluorine Transfer: The radical abstracts a fluorine atom (from the Ag-F species or Selectfluor), yielding a stable

    
    -fluorinated 
    
    
    
    -acylpyrazole.
  • Amidation: The pyrazole acts as a "transient leaving group," allowing mild nucleophilic displacement by various amines to form the final amide.[1][2]

BetaFluoroAmide_Synthesis Figure 1: Mechanistic pathway for Ag-catalyzed ring-opening fluorination. Precursor 1-Sulfonyl cyclopropanol Hemiaminal Cyclopropanone Hemiaminal (In Situ) Precursor->Hemiaminal + Pyrazole (Base) Radical β-Carbon Radical Hemiaminal->Radical Ag(I) cat. Selectfluor -N2 Intermediate β-Fluoro N-acylpyrazole Radical->Intermediate F-Transfer Product β-Fluoroamide (Final Target) Intermediate->Product + Amine (HNR2) - Pyrazole

Figure 1: The pathway transforms a strained ring into a linear fluorinated scaffold via a radical intermediate.

Experimental Protocol

This protocol is optimized for a 0.5 mmol scale . It uses a "telescoped" approach where the intermediate is not isolated, ensuring efficiency and minimizing handling of unstable species.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
1-(Phenylsulfonyl)cyclopropanol 1.0SubstrateStable cyclopropanone surrogate.
Pyrazole 1.5ReagentActs as the amine component for hemiaminal & leaving group.
Selectfluor® 2.0F-SourceElectrophilic oxidant. Must be dry.
Silver Carbonate (

)
0.05Catalyst5 mol% loading is sufficient. Protect from light.
Target Amine 3.0NucleophileThe amine to be installed in the final step.
Dichloromethane (DCM) / Water 1:1SolventBiphasic system aids the radical transfer.
Step-by-Step Methodology

Phase 1: Ring-Opening Fluorination [1]

  • Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, charge 1-(phenylsulfonyl)cyclopropanol (1.0 equiv) and Pyrazole (1.5 equiv).

  • Solvent Addition: Add DCM (0.1 M concentration relative to substrate) and Water (equal volume to DCM).

    • Note: The biphasic mixture helps solubilize Selectfluor (aqueous phase) while protecting the organic radical intermediates.

  • Catalyst Addition: Add Selectfluor (2.0 equiv) followed by

    
     (5 mol%).
    
  • Reaction: Cap the vial and stir vigorously at 40 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The disappearance of the sulfonyl precursor and appearance of the

      
      -acylpyrazole (often less polar) indicates completion.
      
  • Workup (Intermediate): Dilute with DCM, wash with water, and dry the organic layer over

    
    . Concentrate carefully under reduced pressure.
    
    • Note: The

      
      -fluoro 
      
      
      
      -acylpyrazole intermediate is generally stable enough for short-term storage but is best used immediately.

Phase 2: Nucleophilic Displacement (Amidation) 6. Re-dissolution: Dissolve the crude residue from Step 5 in THF (0.2 M). 7. Amine Addition: Add the Target Amine (3.0 equiv).

  • Tip: For volatile amines, use a sealed tube. For non-nucleophilic amines, mild heating (50 °C) may be required.
  • Completion: Stir at room temperature for 2–6 hours. The pyrazole group is displaced, yielding the
    
    
    -fluoroamide.[1]
  • Purification: Concentrate the solvent. Purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradient).

Data Interpretation & Scope

The following table summarizes expected outcomes based on the electronic nature of the amine used in Phase 2.

Amine ClassExampleExpected YieldNotes
Primary Benzylic Benzylamine80–90%Highly efficient displacement; rapid kinetics.
Secondary Cyclic Morpholine75–85%Excellent nucleophilicity; clean conversion.
Steric Hindered tert-Butylamine40–60%Slower kinetics; heating to 50–60 °C required.
Anilines Aniline50–70%Lower nucleophilicity requires longer reaction times.

Troubleshooting Guide:

  • Low Yield in Phase 1: Ensure Selectfluor is fresh. "Old" Selectfluor absorbs moisture and loses oxidative power. Increase Ag loading to 10 mol% if reaction stalls.

  • Elimination Byproducts (

    
    -unsaturated amide):  This indicates the reaction conditions in Phase 2 are too basic or hot. Reduce temperature and avoid using excess strong base.
    
  • Incomplete Displacement: If the

    
    -acylpyrazole persists, add a Lewis acid additive (e.g., 
    
    
    
    ) to activate the carbonyl toward the amine attack.

References

  • Jang, Y., Deng, W., & Lindsay, V. N. G. (2023). Divergent Synthesis of

    
    -Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals.[2][3][4] Organic Letters, 25(28), 5389–5394.[3][4]
    [Link]
    
  • Ishida, N., Okumura, S., Nakanishi, Y., & Murakami, M. (2015).[5] Ring-opening Fluorination of Cyclobutanols and Cyclopropanols Catalyzed by Silver.[1][5] Chemistry Letters, 44(8), 1122–1124. [Link]

  • Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 44(2), 192–212.[6] [Link]

Sources

Method

Strategic Synthesis of Tertiary Cyclopropanols: Grignard Reagent Addition to 1-(Phenylsulfonyl)cyclopropan-1-ol

An Application Guide for Researchers Abstract: This document provides a comprehensive technical guide for the synthesis of tertiary cyclopropanols via the addition of Grignard reagents to 1-(Phenylsulfonyl)cyclopropan-1-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for the synthesis of tertiary cyclopropanols via the addition of Grignard reagents to 1-(Phenylsulfonyl)cyclopropan-1-ol. The cyclopropane motif is a highly desirable structural element in medicinal chemistry, valued for its ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties.[1][2] However, the direct use of its parent ketone, cyclopropanone, is hampered by its instability and tendency to polymerize. This guide details a robust and versatile methodology that employs 1-(phenylsulfonyl)cyclopropan-1-ol as a stable and highly reactive cyclopropanone surrogate.[3] We will explore the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical safety considerations inherent to Grignard chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate the valuable tertiary cyclopropanol scaffold into their synthetic programs.

The Scientific Rationale: Circumventing Instability

The core of this methodology lies in the strategic use of 1-(phenylsulfonyl)cyclopropan-1-ol as an electrophilic partner. This bench-stable, crystalline solid effectively serves as an in situ source for cyclopropanone, reacting with a wide array of carbon-based nucleophiles to generate diverse cyclopropanols.[3]

Mechanistic Pathway: The reaction proceeds through a two-step addition-elimination sequence.

  • Nucleophilic Addition: The Grignard reagent (R-MgX), a potent carbon nucleophile, attacks the electrophilic carbon atom of the cyclopropane ring that is bonded to both the hydroxyl and phenylsulfonyl groups.[4][5] This forms a transient magnesium alkoxide intermediate.

  • Elimination of Sulfinate: The intermediate rapidly collapses, expelling the phenylsulfinate group (PhSO₂⁻), which is a competent leaving group. This step is irreversible and drives the reaction to completion.

  • Aqueous Workup: A final acidic workup protonates the resulting magnesium alkoxide of the tertiary cyclopropanol to yield the final product.[6]

This process efficiently generates a new carbon-carbon bond while preserving the strained three-membered ring.

Caption: Figure 1: Reaction Mechanism.

Synthesis of Starting Material: 1-(Phenylsulfonyl)cyclopropan-1-ol

Before proceeding to the Grignard addition, the synthesis of the cyclopropanone surrogate is required. The following protocol is adapted from established literature procedures.

Protocol 2.1: Synthesis of 1-(Phenylsulfonyl)cyclopropan-1-ol

Reagent/MaterialM.W.AmountMoles (mmol)Equiv.
Phenyl cyclopropyl sulfone182.255.00 g27.41.0
Anhydrous THF-100 mL--
n-Butyllithium (2.5 M in hexanes)64.0612.1 mL30.21.1
Trimethyl borate103.913.4 mL30.21.1
Hydrogen peroxide (30% aq. soln.)34.019.3 mL91.53.3
NaOH (3 M aq. soln.)40.0010.1 mL30.21.1

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add phenyl cyclopropyl sulfone to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Dissolve the sulfone in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Borylation: Add trimethyl borate dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Oxidation & Workup: Cool the reaction mixture to 0 °C in an ice bath. Sequentially and carefully add the 3 M NaOH solution followed by the dropwise addition of 30% H₂O₂. Caution: This addition can be highly exothermic. Allow the mixture to stir at room temperature for 4 hours.

  • Extraction: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-(phenylsulfonyl)cyclopropan-1-ol as a white solid.

The Grignard Addition: A Detailed Protocol

This protocol outlines the general procedure for the addition of various Grignard reagents to the cyclopropanone surrogate.[7]

Safety First: Handling Grignard Reagents Grignard reagents are highly flammable, corrosive, and react violently with water and protic solvents.[8][9][10] All procedures must be conducted in a chemical fume hood under strictly anhydrous and inert conditions.[11][12] Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, is mandatory.[8]

G Figure 2: Experimental Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Assemble & Flame-Dry Glassware (3-neck RBF, condenser, dropping funnel) B 2. Establish Inert Atmosphere (Nitrogen or Argon) A->B C 3. Add 1-(Phenylsulfonyl)cyclopropan-1-ol & Anhydrous THF B->C D 4. Cool Reaction to 0 °C (Ice Bath) C->D E 5. Add Grignard Reagent (Dropwise via syringe/funnel) D->E F 6. Stir at 0 °C to Room Temp (Monitor by TLC) E->F G 7. Quench Reaction (Saturated aq. NH₄Cl) F->G H 8. Extract with Ether/EtOAc G->H I 9. Wash, Dry, & Concentrate H->I J 10. Purify via Chromatography I->J K K J->K Final Product: Tertiary Cyclopropanol

Caption: Figure 2: Experimental Workflow.

Protocol 3.1: General Procedure for Grignard Addition

Reagent/MaterialAmountMoles (mmol)Equiv.
1-(Phenylsulfonyl)cyclopropan-1-ol200 mg1.011.0
Anhydrous THF10 mL--
Grignard Reagent (e.g., 1.0 M in THF)1.21 mL1.211.2
Saturated aq. NH₄Cl~15 mL--
Ethyl Acetate or Diethyl Ether~3 x 20 mL--

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add 1-(phenylsulfonyl)cyclopropan-1-ol and anhydrous THF. Stir until all the solid has dissolved.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add the selected Grignard reagent dropwise via syringe over approximately 10 minutes.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tertiary cyclopropanol can then be purified by flash column chromatography.

Reaction Scope and Data

This synthetic method is notable for its broad substrate scope, tolerating a variety of Grignard reagents.[3][7]

EntryGrignard Reagent (R-MgX)ProductYield (%)
1Phenylmagnesium bromide1-Phenylcyclopropan-1-ol95
24-Methoxyphenylmagnesium bromide1-(4-Methoxyphenyl)cyclopropan-1-ol92
3Vinylmagnesium bromide1-Vinylcyclopropan-1-ol88
4Ethylmagnesium bromide1-Ethylcyclopropan-1-ol91
5Isopropylmagnesium chloride1-Isopropylcyclopropan-1-ol85
6Benzylmagnesium chloride1-Benzylcyclopropan-1-ol78
Yields adapted from Rivera, R. M.; et al. Org. Lett. 2020, 22 (16), 6510–6515.[3]

Limitations and Considerations:

  • Steric Hindrance: Very bulky Grignard reagents (e.g., tert-butylmagnesium chloride) may react more slowly or give lower yields.

  • Enolizable Protons: The Grignard reagent is a strong base.[13] Substrates with acidic protons (alcohols, amines, terminal alkynes) are incompatible and will quench the reagent.

  • Ring Strain: While this method preserves the cyclopropane ring, the products are strained molecules. Subsequent reactions under harsh acidic or catalytic conditions (e.g., with certain palladium catalysts) could potentially lead to ring-opening.[14]

Conclusion for the Modern Researcher

The addition of Grignard reagents to 1-(phenylsulfonyl)cyclopropan-1-ol represents a highly effective and reliable strategy for accessing structurally diverse tertiary cyclopropanols. The use of a stable, easy-to-handle cyclopropanone surrogate overcomes the significant challenges associated with the parent ketone. This methodology provides a valuable tool for medicinal chemists and synthetic researchers, enabling the incorporation of the prized cyclopropane scaffold into complex molecular architectures for drug discovery and development. Careful adherence to anhydrous techniques and safety protocols is paramount for successful and safe execution.

References

  • Developing SOPs for Hazardous Chemical Manipulations. Princeton University.

  • What are Grignard reagent preparation precautions during preparation? Quora.

  • Grignard Reaction. American Chemical Society.

  • Grignard Reagent Solutions Standard Operating Procedures. ResearchGate.

  • Standard Operating Procedure for Organometallic Compounds (Grignards and Organolithiums). University of Pennsylvania.

  • Rivera, R. M.; Jang, Y.; Poteat, C. M.; Lindsay, V. N. G. General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Org. Lett. 2020, 22 (16), 6510–6515.

  • Synthesis of cyclopropanols. Organic Chemistry Portal.

  • Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones. Benchchem.

  • Young, J. R. The reactions of amines and grignard reagents with sulfinyl sulfones. Oregon State University.

  • Deeming, A. S.; Russell, C. J.; Hennessy, A. J.; Willis, M. C. Synthesis of Sulfones and Sulfonamides by Nucleophilic Addition to a DAbSO-Derived SO2-Surrogate. Org. Lett. 2014, 16 (1), 150-153.

  • Furukawa, N.; Tsuruoka, M.; Fujihara, H. IPSO-SUBSTITUTION REACTIONS OF 2- AND 4-SULFONYLPYRIDINES WITH GRIGNARD REAGENTS. Heterocycles 1987, 26 (5), 1169.

  • Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. ResearchGate.

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC.

  • Field, L.; Tyre, W. E. Grignard Reagents of Sulfones. IV. Reactions with Nitriles, Esters and an Isocyanate. J. Org. Chem. 1961, 26 (10), 3815-3818.

  • Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. ResearchGate.

  • Diastereoselective synthesis of cyclopropanes with multiple sulfur substitution. X-Ray molecular structures of phenylsulfonyl-substituted cyclopropanes. J. Chem. Soc., Perkin Trans. 1 1993, 1437-1445.

  • Synthesis of cyclopropanes. Organic Chemistry Portal.

  • Field, L. Grignard Reagents of Sulfones. III. Preparation and Properties. J. Am. Chem. Soc. 1955, 77 (16), 4255-4260.

  • G. M. P. The Reactions of α,β-Acetylenic Sulfones, α,β-Acetylenic Sulfides and α,β-Vinylic Sulfones with Organolithium and Grignard Reagents. Purdue University.

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. PubMed.

  • Substitution reactions of reactive sulfones with Grignard reagents. ResearchGate.

  • Reactions of Grignard Reagents. Master Organic Chemistry.

  • The Grignard Reaction Mechanism. Chemistry Steps.

  • Grignard reaction. Wikipedia.

  • Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angew. Chem. Int. Ed. Engl. 2015, 54 (46), 13748-52.

  • Experiment 25 – The Grignard Reaction. University of Wisconsin-Madison.

  • Notes - Organic Syntheses Procedure. Organic Syntheses.

  • 1-(Phenylsulfonyl)cyclopropan-1-ol. TCI Chemicals.

  • 1-(Phenylsulfonyl)cyclopropan-1-ol 95%. Advanced ChemBlocks.

  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Org. Biomol. Chem. 2018, 16, 3446-3450.

  • Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri–St. Louis.

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.

  • Application Notes and Protocols: Synthesis of Cyclopropanethiol via Simmons-Smith and Other Cyclopropanation Reactions. Benchchem.

  • Application of Sulfonyl in Drug Design. ResearchGate.

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Application

Application Notes and Protocols: One-Pot Synthesis of Substituted Cyclopropanes via Sulfonyl Precursors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Cyclopropane Motif and the Efficiency of One-Pot Syntheses The cyclopropane ring, a three-membered carbocycle, is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropane Motif and the Efficiency of One-Pot Syntheses

The cyclopropane ring, a three-membered carbocycle, is a prevalent structural motif in numerous natural products and pharmaceuticals due to its unique conformational properties and electronic character.[1][2][3] Its inherent ring strain, approximately 28 kcal/mol, makes it a versatile synthetic intermediate for various ring-opening reactions, enabling the construction of complex molecular architectures.[3][4][5] In drug discovery, the incorporation of a cyclopropane moiety can significantly impact a molecule's metabolic stability, binding affinity, and overall pharmacological profile, often serving as a bioisostere for double bonds.[1]

Traditional methods for cyclopropane synthesis can involve multi-step procedures with the isolation of potentially unstable intermediates. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This guide focuses on the one-pot synthesis of substituted cyclopropanes utilizing sulfonyl precursors, a robust and widely employed strategy in modern organic synthesis.

The Corey-Chaykovsky Reaction: A Cornerstone of Sulfonyl-Mediated Cyclopropanation

A key transformation in this field is the Johnson-Corey-Chaykovsky reaction, which facilitates the synthesis of cyclopropanes, as well as epoxides and aziridines.[6][7] The reaction typically involves the addition of a sulfur ylide to an electron-deficient olefin, such as an α,β-unsaturated carbonyl compound (enone).[7][8][9]

The Role of Sulfonyl Precursors: Generating the Key Sulfur Ylide

Sulfur ylides are the reactive intermediates responsible for delivering the methylene or substituted carbon unit to form the cyclopropane ring.[10] They are typically generated in situ from stable sulfonium or sulfoxonium salts by deprotonation with a strong base.[6][8][9] The sulfonyl group in sulfoxonium salts enhances the acidity of the adjacent protons, facilitating ylide formation.

There are two main types of sulfur ylides used in the Corey-Chaykovsky reaction:

  • Sulfonium ylides: Generally less stable and more reactive.

  • Sulfoxonium ylides (Corey's ylide): More stable due to the presence of the additional oxygen atom, which helps to delocalize the negative charge.[7][11]

The choice between a sulfonium and a sulfoxonium ylide can influence the reaction's outcome. For the synthesis of cyclopropanes from enones, the more stable sulfoxonium ylides are often preferred as they favor the thermodynamically controlled 1,4-conjugate addition, which leads to the cyclopropane product.[7][11] The less stable sulfonium ylides can sometimes lead to a kinetically favored 1,2-addition to the carbonyl group, resulting in epoxide formation.[11]

Reaction Mechanism: 1,4-Conjugate Addition Followed by Intramolecular Cyclization

The accepted mechanism for the Corey-Chaykovsky cyclopropanation of an enone involves a two-step sequence:[8][9]

  • Michael Addition: The nucleophilic sulfur ylide undergoes a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated carbonyl compound. This step forms a zwitterionic enolate intermediate.

  • Intramolecular Nucleophilic Substitution: The resulting enolate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the sulfonium or sulfoxonium group. This leads to a ring-closing displacement of a neutral dialkyl sulfide or dialkyl sulfoxide, respectively, to form the three-membered cyclopropane ring.

This stepwise, ionic mechanism is a key distinction from metal-catalyzed carbene addition reactions.[12]

Visualizing the Process: From Precursor to Product

Experimental Workflow

The following diagram illustrates the general one-pot workflow for the synthesis of substituted cyclopropanes from sulfonyl precursors.

G cluster_0 One-Pot Reaction Vessel Sulfonium_Salt Sulfonium/Sulfoxonium Salt (Sulfonyl Precursor) Ylide In situ Generated Sulfur Ylide Sulfonium_Salt->Ylide Deprotonation Base Strong Base (e.g., NaH, t-BuOK) Base->Ylide Intermediate Zwitterionic Enolate Intermediate Ylide->Intermediate 1,4-Addition Enone α,β-Unsaturated Carbonyl (Michael Acceptor) Enone->Intermediate Product Substituted Cyclopropane Intermediate->Product Intramolecular Cyclization Byproduct Dialkyl Sulfide/ Sulfoxide Intermediate->Byproduct End Purification Product->End Start Start Start->Sulfonium_Salt

Caption: General workflow for one-pot cyclopropanation.

Reaction Mechanism Diagram

This diagram details the key steps in the Corey-Chaykovsky cyclopropanation mechanism.

G Ylide Sulfur Ylide CH2-S+(O)R2 Enone {α,β-Unsaturated Carbonyl | R'-C(=O)-CH=CH-R''} Ylide:C->Enone Intermediate Zwitterionic Enolate Intermediate R'-C(O-)=CH-CH(R'')-CH2-S+(O)R2 Product Substituted Cyclopropane Intermediate->Product Intramolecular SN2 Cyclization Leaving_Group {Dialkyl Sulfoxide | O=S(R)2} Product->Leaving_Group

Caption: Mechanism of Corey-Chaykovsky cyclopropanation.

Detailed Experimental Protocol: A General One-Pot Procedure

This protocol provides a generalized method for the synthesis of a substituted cyclopropane from an α,β-unsaturated ketone and trimethylsulfoxonium iodide.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

  • α,β-Unsaturated ketone (substrate)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

    • Suspend the sodium hydride in anhydrous DMSO or THF under a nitrogen atmosphere.

    • Carefully add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise to the suspension at room temperature. The temperature may rise slightly.

    • Stir the resulting mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes homogenous. This indicates the formation of dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent).

  • Cyclopropanation Reaction:

    • Dissolve the α,β-unsaturated ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF.

    • Add the solution of the α,β-unsaturated ketone dropwise to the freshly prepared ylide solution at room temperature.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by pouring it into a beaker of cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure substituted cyclopropane.

Reaction Scope and Optimization Parameters

The success of this one-pot synthesis is influenced by several factors, which can be optimized for different substrates.

ParameterOptions & ConsiderationsRationale & Impact on Outcome
Sulfur Ylide Precursor Trimethylsulfoxonium iodide (for CH2 transfer) or other substituted sulfonium/sulfoxonium salts.The choice of precursor determines the group transferred to the double bond. Sulfoxonium ylides generally give higher yields for cyclopropanation of enones.[7]
Base Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), n-butyllithium (n-BuLi).A strong, non-nucleophilic base is required to deprotonate the sulfonium/sulfoxonium salt. NaH is commonly used and effective.[6]
Solvent Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Dimethylformamide (DMF).The solvent must be able to dissolve the reagents and be stable to the strong base. DMSO is often the solvent of choice as it facilitates the formation of the ylide.[6]
Temperature Room temperature is often sufficient. Lower temperatures may be required for sensitive substrates.The reaction is typically exothermic upon ylide formation. Controlling the temperature can prevent side reactions.
Substrate (Michael Acceptor) α,β-unsaturated ketones, aldehydes, esters, and nitriles.The reactivity of the Michael acceptor influences the reaction rate. Electron-withdrawing groups on the double bond facilitate the initial 1,4-addition.[1][13]

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or no product yield Incomplete ylide formation (inactive base, wet solvent/reagents).Ensure all glassware is flame-dried, use anhydrous solvents, and use fresh, high-quality base.
Low reactivity of the Michael acceptor.Increase reaction time or temperature. Consider using a more reactive ylide (e.g., a sulfonium ylide, though this may increase epoxide formation).
Formation of epoxide byproduct 1,2-addition to the carbonyl group is competing with 1,4-addition.Use a more stable sulfoxonium ylide, which favors the thermodynamically controlled 1,4-addition.[11] Lowering the reaction temperature may also increase selectivity.
Complex mixture of products Side reactions such as polymerization of the Michael acceptor or decomposition of the ylide.Add the Michael acceptor slowly to the ylide solution to maintain a low concentration. Ensure the reaction is performed under an inert atmosphere.
Difficulty in purification Byproducts (e.g., mineral oil from NaH, residual DMSO) co-elute with the product.Wash the crude product thoroughly during work-up. If using NaH dispersion, wash it with hexanes before use. DMSO can be removed by washing with water.

Conclusion

The one-pot synthesis of substituted cyclopropanes via sulfonyl precursors, particularly through the Corey-Chaykovsky reaction, is a powerful and versatile method in organic synthesis. By understanding the underlying mechanism and the key experimental parameters, researchers can efficiently construct these valuable three-membered rings. The operational simplicity and the use of readily available reagents make this an attractive strategy for applications in academic research and industrial drug development. The continued development of asymmetric variants of this reaction further enhances its utility in the synthesis of chiral molecules.[1][13]

References

  • MDPI. (2023, March 31). Organocatalytic Transformations from Sulfur Ylides. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Royal Society of Chemistry. (2025, October 6). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Chang, M.-Y. (2014, February 18). One-pot synthesis of multifunctionalized cyclopropanes. Tetrahedron Letters, 55(7), 1334-1338.
  • MDPI. (2023, March 1). Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. [Link]

  • Alma Mater Studiorum - Università di Bologna. Sulfoxonium ylides. [Link]

  • National Institutes of Health. (2018, April 13). Sulfur-Based Ylides in Transition-Metal-Catalysed Processes. [Link]

  • WordPress. Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides. [Link]

  • PubMed. (2012, July 7). Recent advances in the total synthesis of cyclopropane-containing natural products. [Link]

  • ResearchGate. (2015). Recent Advances in Synthesis of Cyclopropanes. [Link]

  • Wikipedia. Activation of cyclopropanes by transition metals. [Link]

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Method

Application Notes and Protocols: The Strategic Use of 1-(Phenylsulfonyl)cyclopropan-1-ol as a Cyclopropanone Surrogate in Organic Synthesis

These application notes are intended for researchers, scientists, and professionals in drug development and organic synthesis. This document provides a detailed technical guide on the application of 1-(phenylsulfonyl)cyc...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes are intended for researchers, scientists, and professionals in drug development and organic synthesis. This document provides a detailed technical guide on the application of 1-(phenylsulfonyl)cyclopropan-1-ol, a versatile and bench-stable reagent, for the synthesis of tertiary cyclopropanols. It is crucial to note that while this chemistry involves the formation of cyclopropanols, it proceeds through a mechanism distinct from the classic Kulinkovich reaction.

Executive Summary: A Modern Approach to Cyclopropanol Synthesis

The cyclopropane motif is a cornerstone in medicinal chemistry and natural product synthesis, imparting unique conformational constraints and metabolic stability to molecules. However, the synthesis of highly substituted cyclopropanols can be challenging. The classic Kulinkovich reaction, which utilizes a titanacyclopropane intermediate generated from an ester and a Grignard reagent, is a powerful tool for accessing 1-substituted cyclopropanols.[1][2][3] This guide, however, focuses on a complementary and highly effective strategy employing 1-(phenylsulfonyl)cyclopropan-1-ol. This stable, crystalline solid serves as an excellent surrogate for the volatile and unstable cyclopropanone, enabling the straightforward synthesis of a diverse array of tertiary cyclopropanols through nucleophilic addition.[4][5]

Mechanistic Insight: Unveiling the Cyclopropanone Intermediate

The utility of 1-(phenylsulfonyl)cyclopropan-1-ol lies in its ability to generate cyclopropanone in situ under mild reaction conditions. The phenylsulfonyl group acts as a good leaving group, facilitating the formation of the reactive cyclopropanone intermediate upon interaction with an organometallic reagent. This transient cyclopropanone is then immediately trapped by a second equivalent of the organometallic reagent, leading to the formation of the desired 1-substituted tertiary cyclopropanol.

The generally accepted mechanism involves the following key steps:

  • Deprotonation: The organometallic reagent (e.g., a Grignard reagent or an organolithium) acts as a base, deprotonating the hydroxyl group of 1-(phenylsulfonyl)cyclopropan-1-ol.

  • Elimination: The resulting magnesium or lithium alkoxide undergoes a retro-sulfinate elimination, expelling the phenylsulfinate leaving group to generate cyclopropanone.

  • Nucleophilic Addition: A second equivalent of the organometallic reagent then acts as a nucleophile, attacking the carbonyl carbon of the highly reactive cyclopropanone intermediate.

  • Workup: Aqueous workup protonates the resulting magnesium or lithium alkoxide to afford the final tertiary cyclopropanol product.

This process is distinct from the Kulinkovich reaction, which proceeds through the formation of a titanacyclopropane intermediate that reacts with an ester carbonyl.[1][3][6][7]

Mechanism reagent 1-(Phenylsulfonyl)cyclopropan-1-ol intermediate1 Cyclopropanone (in situ) reagent->intermediate1 1. R-M (Base) 2. Elimination byproduct PhSO2-M + R-H organometallic 2 R-M organometallic->reagent organometallic->intermediate1 product 1-Substituted Tertiary Cyclopropanol intermediate1->product R-M (Nucleophile)

Caption: Reaction pathway for the formation of tertiary cyclopropanols.

Synthetic Applications and Substrate Scope

The reaction of 1-(phenylsulfonyl)cyclopropan-1-ol with organometallic reagents provides a reliable and high-yielding route to a wide variety of 1-substituted tertiary cyclopropanols.[4][5] This methodology is amenable to a broad range of organometallic nucleophiles, including those with sp-, sp2-, and sp3-hybridized carbon atoms.[5]

Table 1: Representative Examples of Tertiary Cyclopropanols Synthesized from 1-(Phenylsulfonyl)cyclopropan-1-ol

Organometallic Reagent (R-M)Product (1-R-cyclopropan-1-ol)Typical Yield (%)
Phenylmagnesium bromide1-Phenylcyclopropan-1-ol>90%
Ethylmagnesium bromide1-Ethylcyclopropan-1-ol>85%
Vinyllithium1-Vinylcyclopropan-1-ol~80%
Phenylethynyllithium1-(Phenylethynyl)cyclopropan-1-ol>80%
n-Butyllithium1-Butylcyclopropan-1-ol>85%

This method's tolerance for various functional groups makes it a valuable tool in complex molecule synthesis. Furthermore, the use of enantioenriched sulfonylcyclopropanes can lead to highly diastereoselective additions, providing access to chiral tertiary cyclopropanols.[5][8]

Detailed Experimental Protocols

Protocol 4.1: Synthesis of 1-(Phenylsulfonyl)cyclopropan-1-ol

This protocol is adapted from established literature procedures.

Materials:

  • Methyl phenyl sulfone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Epichlorohydrin

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add methyl phenyl sulfone (1.0 equiv).

  • Add anhydrous THF to dissolve the sulfone under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Add epichlorohydrin (1.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1-(phenylsulfonyl)cyclopropan-1-ol as a white solid.

Protocol 4.2: General Procedure for the Synthesis of Tertiary Cyclopropanols

Materials:

  • 1-(Phenylsulfonyl)cyclopropan-1-ol

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

  • Organometallic reagent (Grignard reagent or organolithium, 2.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, round-bottom flask under a nitrogen atmosphere, add 1-(phenylsulfonyl)cyclopropan-1-ol (1.0 equiv).

  • Dissolve the starting material in anhydrous THF or Et₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the organometallic reagent (2.2 equiv) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary cyclopropanol.

Experimental_Workflow cluster_synthesis Synthesis of 1-(Phenylsulfonyl)cyclopropan-1-ol cluster_application Synthesis of Tertiary Cyclopropanols s1 Dissolve Methyl Phenyl Sulfone in THF s2 Cool to -78 °C s1->s2 s3 Add n-BuLi s2->s3 s4 Add Epichlorohydrin s3->s4 s5 Warm to RT & Stir s4->s5 s6 Aqueous Workup s5->s6 s7 Purification s6->s7 a1 Dissolve 1-(Phenylsulfonyl)cyclopropan-1-ol in THF s7->a1 Use in next step a2 Cool to 0 °C a1->a2 a3 Add Organometallic Reagent (2.2 eq) a2->a3 a4 Warm to RT & Stir a3->a4 a5 Aqueous Workup a4->a5 a6 Purification a5->a6

Caption: Experimental workflow for the synthesis and application.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Successful synthesis of the target tertiary cyclopropanols can be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Monitor the disappearance of the starting 1-(phenylsulfonyl)cyclopropan-1-ol and the appearance of a new, typically less polar, product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, with characteristic signals for the cyclopropyl ring protons and the newly introduced substituent.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful addition of the organometallic reagent.

The high yields and clean reaction profiles typically observed with this methodology provide a high degree of confidence in the experimental outcomes.

Concluding Remarks and Future Outlook

1-(Phenylsulfonyl)cyclopropan-1-ol has emerged as a highly practical and versatile reagent for the synthesis of tertiary cyclopropanols. Its stability, ease of handling, and broad substrate scope make it a valuable alternative to the direct use of cyclopropanone and a powerful complement to existing methodologies like the Kulinkovich reaction. The ability to introduce a wide range of substituents onto the cyclopropane ring under mild conditions ensures its continued application in the synthesis of complex and biologically relevant molecules. Future research in this area may focus on the development of catalytic and enantioselective variants of this transformation, further expanding its synthetic utility.

References

  • Rivera, R. M.; Jang, Y.; Poteat, C. M.; Lindsay, V. N. G. General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Org. Lett.2020 , 22 (16), 6510–6515. [Link]

  • Lindsay, V. N. G. 1-(Phenylsulfonyl)Cyclopropanol. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2025. [Link]

  • Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. 1-Substituted cyclopropanols are formed in high yields in the titanium(IV)isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide. Synthesis1991, 234.
  • Kulinkovich Reaction. Wikipedia. [Link]

  • Kulinkovich Reaction. SynArchive. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Jang, Y.; Deng, W.; Sprague, I. S.; Lindsay, V. N. G. Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. Org. Lett.2023 , 25 (28), 5389–5394. [Link]

  • Cha, J. K. Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Org. Synth.2021 , 98, 430-445. [Link]

  • Eisch, J. J.; et al. Mechanism of the Kulinkovich Cyclopropanol Synthesis. J. Organomet. Chem.2004, 689, 2033–2055.
  • Kulinkovich Reaction. Grokipedia. [Link]

  • Kulinkovich Reaction (Video). YouTube. [Link]

  • Haym, I.; Brimble, M. A. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Org. Biomol. Chem.2012 , 10, 7649–7665. [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Org. Biomol. Chem.2024 . [Link]

  • Synthesis of cyclopropanols. Organic Chemistry Portal. [Link]

  • On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. PMC - NIH. [Link]

Sources

Application

Strategic Functionalization of Cyclopropyl Scaffolds via Phenylsulfonyl Displacement

Executive Summary The cyclopropane ring is a privileged pharmacophore in modern drug discovery, offering unique conformational rigidity and metabolic stability. However, the installation of substituents onto the cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropane ring is a privileged pharmacophore in modern drug discovery, offering unique conformational rigidity and metabolic stability. However, the installation of substituents onto the cyclopropyl core is often synthetically arduous.[1] The phenylsulfonyl (


)  group serves as a powerful "traceless" auxiliary: it activates the precursor for cyclopropanation via 

-carbanion stabilization, yet can be strategically displaced to yield diverse functionalized scaffolds.

This guide details the functionalization of cyclopropanes via phenylsulfonyl group displacement , focusing on two critical pathways:

  • Reductive Desulfonylation: The "traceless linker" approach to install hydrogen.

  • Desulfonylative Cross-Coupling: The direct replacement of the sulfonyl group with carbon nucleophiles using transition-metal catalysis.

Mechanistic Insight: The "Push-Pull" Paradox

To successfully manipulate cyclopropyl sulfones, one must understand the electronic paradox of the system.

  • The "Pull" (Activation): The strong electron-withdrawing nature of the sulfone (

    
    ) acidifies the 
    
    
    
    -proton (
    
    
    ), enabling the formation of carbanions that can react with epoxides or alkyl halides to build the cyclopropane ring.
  • The "Anchor" (Stability): Once the ring is formed, the sulfone is kinetically inert. Direct nucleophilic substitution (

    
    ) is effectively blocked because the backside attack is sterically hindered and electronically disfavored by the Walsh orbitals of the cyclopropane ring.
    

Therefore, displacement requires activation:

  • Radical Pathways (SET): Used for reductive desulfonylation.[2][3]

  • Oxidative Addition (Transition Metals): Used for cross-coupling (Fe, Ni, Pd).

Mechanistic Pathway Diagram[4]

G Start Cyclopropyl Sulfone (Inert Scaffold) Activation Activation Mode Start->Activation PathA Pathway A: Single Electron Transfer (Mg0, Na/Hg, SmI2) Activation->PathA Reductive PathB Pathway B: Metal Insertion (Fe, Ni, Pd Catalysis) Activation->PathB Catalytic InterA Cyclopropyl Radical/ Anion Pair PathA->InterA InterB Metal-Sulfinate Complex PathB->InterB ProdA Product A: Hydro-Desulfonylation (Traceless) InterA->ProdA + H+ ProdB Product B: C-C Cross-Coupling (Functionalized) InterB->ProdB + R-MgX / R-ZnX

Figure 1: Divergent pathways for the functionalization of cyclopropyl sulfones. The inert sulfone requires specific activation to undergo displacement.

Application I: Reductive Desulfonylation (The Traceless Linker)

This is the standard industrial method for synthesizing mono- or poly-substituted cyclopropanes. The sulfone is used to construct the ring and then removed.[2]

Traditional Method: Sodium Amalgam (


).[4] Status: Deprecated due to toxicity.
Recommended Method:  Magnesium in Methanol (

).
Protocol 1: Magnesium-Mediated Reductive Desulfonylation

This method utilizes Single Electron Transfer (SET) from Magnesium metal to the sulfone, generating a radical anion that fragments to release the phenylsulfinate anion.

Reagents:

  • Substrate: 1-Phenylsulfonyl-cyclopropane derivative (1.0 equiv).

  • Reagent: Magnesium turnings (10.0 equiv) - Must be fresh/activated.

  • Solvent: Anhydrous Methanol (0.1 M concentration).

  • Catalyst (Optional): A pinch of Iodine (

    
    ) to activate Mg.
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Dissolve the cyclopropyl sulfone in anhydrous Methanol.

  • Activation: Add a single crystal of Iodine. Stir until the color fades (Mg activation).

  • Addition: Add Magnesium turnings in portions. Caution: Reaction is exothermic and evolves Hydrogen gas. Ensure efficient venting.

  • Reaction: Stir vigorously at room temperature. If the reaction is sluggish, heat to mild reflux (60°C).

    • Monitoring: Monitor by TLC.[1] The sulfone spot (UV active) will disappear. The product is often non-UV active (stain with KMnO4 or Iodine).

  • Workup:

    • Cool to room temperature.[5]

    • Quench by slow addition of 1M HCl (dissolves Mg salts).

    • Extract with Diethyl Ether (

      
      ) or Pentane (3x).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Data Interpretation:

ParameterObservationInterpretation
Reaction Time 2 - 12 HoursDependent on steric bulk around the ring.
Side Products Ring OpeningRare with Mg/MeOH. Common with Na/Hg if temp is too high.
Stereochemistry Retention/InversionRadical intermediates usually lead to racemization at the C-S bond site, but the ring structure is preserved.

Application II: Iron-Catalyzed Cross-Coupling (C-C Bond Formation)

Displacing the sulfonyl group with a carbon chain is chemically challenging. Palladium catalysts often fail due to the stability of the C-S bond. Iron catalysis (Kumada-type coupling) has emerged as a superior, cost-effective alternative for alkyl sulfones, including cyclopropyl systems.

Mechanism: The Grignard reagent reduces Fe(III) to a low-valent Iron species (Fe(-II) or Fe(I)), which undergoes oxidative addition into the C-S bond, followed by reductive elimination.

Protocol 2: Fe-Catalyzed Desulfonylative Cross-Coupling

Reference Grounding: Based on the methodologies of Volla & Vogel (2008) and recent adaptations for cyclic systems (Nolla-Saltiel, Nature Chem 2024).

Reagents:

  • Substrate: Cyclopropyl phenyl sulfone (1.0 equiv).

  • Nucleophile: Alkyl/Aryl Grignard Reagent (

    
    ) (3.0 equiv).
    
  • Catalyst: Iron(III) Acetylacetonate (

    
    ) (5-10 mol%).
    
  • Ligand (Optional): TMEDA (often beneficial for stabilization).

  • Solvent: THF/NMP mixture (ratio 10:1) - NMP is critical for sulfone displacement.

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon atmosphere, charge a Schlenk tube with

    
     (5 mol%) and the Cyclopropyl sulfone (1.0 equiv).
    
  • Solvent: Add anhydrous THF and NMP. Cool the mixture to 0°C in an ice bath.

  • Nucleophile Addition: Add the Grignard reagent dropwise via syringe pump over 20 minutes.

    • Visual Cue: The solution will turn dark brown/black immediately (formation of active Fe species).

  • Reaction: Allow to warm to room temperature. Stir for 12-24 hours.

    • Note: If the substrate is sterically hindered, heating to 40-50°C may be required, but risk of ring opening increases.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Purification: Extract with Ethyl Acetate. The crude residue will contain phenyl sulfinic acid salts; ensure thorough washing with basic water (

    
    ) to remove sulfur byproducts.
    
Catalytic Cycle Visualization

FeCycle Fe_Pre Fe(acac)3 (Precatalyst) Fe_Active Low-Valent Iron [Fe_red] Fe_Pre->Fe_Active + R-MgX OxAdd Oxidative Addition (C-S Bond Insertion) Fe_Active->OxAdd + Substrate TransMet Transmetallation (+ R-MgX) OxAdd->TransMet - PhSO2MgX RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Fe_Active Regenerate Catalyst Product Cyclopropyl-R RedElim->Product Substrate Cyclopropyl-SO2Ph Substrate->OxAdd

Figure 2: Proposed catalytic cycle for the Iron-catalyzed displacement of phenylsulfonyl groups by Grignard reagents.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Mg/MeOH) Mg surface oxidized.Add

or wash Mg with dilute HCl then dry ether before use. Use ultrasonic activation.
Ring Opening (to Alkene) "Julia-Lythgoe" Elimination.This occurs if a leaving group is present

to the sulfone.[3] Ensure no

-leaving groups (OH, OAc) are present if retention is desired.
Low Yield (Cross-Coupling) Catalyst poisoning by Sulfinate.Ensure excess Grignard (3.0 equiv) is used to drive the equilibrium. Use NMP as a co-solvent to solubilize magnesium sulfinates.
Protodesulfonylation Moisture in Grignard reaction.Strictly anhydrous conditions are required. Any proton source will quench the intermediate carbanion/radical to the H-substituted product.

References

  • Nolla-Saltiel, R., Ariki, Z. T., & Schiele, S. (2024).[6] Enantiospecific cross-coupling of cyclic alkyl sulfones. Nature Chemistry. [Link][6]

  • Volla, C. M. R., & Vogel, P. (2008). Iron-Catalyzed Desulfinylative C-C Cross-Coupling Reactions of Sulfonyl Chlorides with Grignard Reagents. Angewandte Chemie International Edition, 47(7), 1305–1307. [Link]

  • Charette, A. B., & Lebel, H. (2008). Cyclopropane Synthesis via Phenylsulfonyl Carbanions. Organic Syntheses. [Link]

  • Li, Y., & Studer, A. (2012). Transition Metal-Free Coupling of Alkyl Sulfones with Grignard Reagents. Angewandte Chemie International Edition. [Link]

  • Trost, B. M. (1978). The Sulfone as a Chemical Chameleon. Accounts of Chemical Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Additions to 1-(Phenylsulfonyl)cyclopropan-1-ol

Welcome to the technical support center for improving yields in nucleophilic additions to 1-(phenylsulfonyl)cyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving yields in nucleophilic additions to 1-(phenylsulfonyl)cyclopropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile cyclopropanone surrogate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.

Introduction: The Power and Pitfalls of a Cyclopropanone Equivalent

1-(Phenylsulfonyl)cyclopropan-1-ol serves as a stable, crystalline solid that, under basic conditions, acts as an in situ source of the highly reactive and unstable cyclopropanone.[1][2][3][4][5] This strategy provides a powerful entry point to a variety of substituted cyclopropanol derivatives, which are valuable building blocks in medicinal chemistry and natural product synthesis.[1][2] The phenylsulfonyl group is critical; it acidifies the hydroxyl proton and facilitates a retro-aldol-type fragmentation to generate the cyclopropanone electrophile.

However, the very reactivity that makes this reagent so useful can also be the source of experimental challenges. Low yields, incomplete conversion, and the formation of side products are common hurdles. This guide provides a structured approach to identifying and solving these issues.

Troubleshooting Guide: From Low Yields to Clean Reactions

This section addresses specific problems you might encounter during your experiments.

Issue 1: Low or No Conversion of the Starting Material

Q: I'm seeing a significant amount of unreacted 1-(phenylsulfonyl)cyclopropan-1-ol in my reaction mixture. What are the likely causes and how can I fix it?

A: This is a frequent issue that typically points to one of three areas: insufficient generation of the cyclopropanone intermediate, poor nucleophile reactivity, or inadequate reaction conditions.

  • Insufficient Cyclopropanone Generation: The reaction hinges on the deprotonation of the hydroxyl group to initiate the formation of cyclopropanone.[6] If your base is not strong enough or is consumed by other sources, the equilibrium will not favor the reactive electrophile.

    • Solution:

      • Choice of Base: For organometallic nucleophiles like Grignard or organolithium reagents, the nucleophile itself acts as the base. Ensure you are using at least two equivalents of the organometallic reagent: one to deprotonate the alcohol and the second to act as the nucleophile.[6] For other nucleophiles, a strong, non-nucleophilic base may be required.

      • Moisture and Acidic Impurities: Grignard and organolithium reagents are extremely sensitive to moisture and other acidic protons.[7][8] Ensure your glassware is rigorously flame-dried, your solvents are anhydrous, and your starting materials are free of acidic impurities. Even trace amounts of water can quench your nucleophile/base.[7]

  • Poor Nucleophile Reactivity:

    • Solution:

      • Grignard Reagent Quality: If using a commercial Grignard reagent, its concentration can decrease over time. It is best practice to titrate the reagent before use to ensure accurate stoichiometry.[7] If preparing it in situ, ensure the magnesium turnings are activated. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can initiate the reaction.[8]

      • Organolithium Reagent Reactivity: The reactivity of organolithium reagents can be enhanced by the addition of additives like tetramethylethylenediamine (TMEDA).[9]

  • Inadequate Reaction Conditions:

    • Solution:

      • Temperature: While many additions can be initiated at low temperatures (e.g., -78 °C or 0 °C), allowing the reaction to slowly warm to room temperature is often necessary for complete conversion.[6] Monitor the reaction by TLC to determine the optimal temperature profile.

      • Reaction Time: Some nucleophiles react more slowly. If you observe partial conversion, extending the reaction time may be beneficial.[6]

Issue 2: Formation of Side Products and Low Yield of the Desired Cyclopropanol

Q: My reaction is consuming the starting material, but the yield of the desired 1-substituted cyclopropanol is low, and I'm observing other spots on my TLC. What are the common side reactions?

A: The formation of byproducts is often a result of the high reactivity of the cyclopropanone intermediate or competing reaction pathways of the nucleophile.

  • Ring-Opened Products (Homoenolate Chemistry): The desired cyclopropanol product can sometimes undergo further reactions. The resulting metal alkoxide can rearrange to form a homoenolate, which can then be trapped by electrophiles or undergo other transformations, leading to β-functionalized ketones.[1][6]

    • Solution:

      • Careful Quenching: Quench the reaction at low temperature (e.g., 0 °C) with a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This protonates the alkoxide quickly, minimizing the chance for rearrangement. Avoid using strong acids for quenching, as they can promote elimination or other side reactions with the tertiary alcohol product.[7]

  • Enolization of the Ketone (for Grignard Reagents): If your substrate has acidic α-protons, the Grignard reagent can act as a base, leading to enolization and recovery of the starting ketone after workup.[7]

    • Solution:

      • Low Temperature Addition: Add the ketone (or in this case, the solution of the in situ generated cyclopropanone) slowly to the Grignard reagent at a low temperature (-78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[7]

  • Reduction of the Ketone (for Grignard Reagents): Grignard reagents with β-hydrogens (e.g., isopropylmagnesium bromide) can reduce the ketone to a secondary alcohol.[7]

    • Solution:

      • Choice of Grignard Reagent: If possible, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).[7]

      • Lower Reaction Temperature: Running the reaction at a lower temperature can disfavor the reduction pathway.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic addition to 1-(phenylsulfonyl)cyclopropan-1-ol?

A1: The reaction proceeds through a three-step sequence:

  • Deprotonation: A base (often the nucleophile itself) removes the acidic proton from the hydroxyl group.

  • Equilibration to Cyclopropanone: The resulting alkoxide undergoes a retro-aldol-type fragmentation to form cyclopropanone and a sulfinate anion. This equilibrium is key to the reaction's success.

  • Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon of the highly strained cyclopropanone, forming a tetrahedral intermediate which, upon workup, yields the 1-substituted cyclopropanol.

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Equilibration cluster_2 Step 3: Nucleophilic Addition A 1-(Phenylsulfonyl)cyclopropan-1-ol B Alkoxide Intermediate A->B C Cyclopropanone B->C Retro-Aldol D PhSO₂⁻ B->D Base Base (e.g., Nu:⁻) Base->A E Tetrahedral Intermediate C->E F 1-Substituted Cyclopropanol E->F Workup (H⁺) Nu Nu:⁻ Nu->C

Caption: General mechanism of nucleophilic addition.

Q2: Which solvents are recommended for these reactions?

A2: The choice of solvent is critical, especially when using organometallic reagents.

  • Ethereal Solvents: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are the most common and effective solvents for Grignard and organolithium reactions.[10] They are polar enough to solvate the organometallic species but are aprotic.

  • Aprotic Polar Solvents: For other types of nucleophiles, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be considered, but one must be cautious as they can have complex effects on nucleophilicity.

Q3: Can Lewis acids be used to improve the reaction?

A3: While Lewis acids are often used to activate carbonyls for nucleophilic attack, their use in this specific system is less common. The high reactivity of the in situ generated cyclopropanone usually makes additional activation unnecessary. In fact, a Lewis acid could potentially coordinate to the sulfonyl group or the hydroxyl group, leading to undesired side reactions or decomposition.

Q4: How does the stereochemistry of the starting 1-(phenylsulfonyl)cyclopropan-1-ol affect the product?

A4: If you start with an enantioenriched 1-(phenylsulfonyl)cyclopropan-1-ol, you can achieve highly diastereoselective additions.[1][3] The nucleophile will preferentially attack one face of the cyclopropanone intermediate, leading to an optically active tertiary cyclopropanol. The stereochemical outcome is often dictated by minimizing steric interactions in the transition state.[11]

Experimental Protocols & Data

Table 1: Recommended Conditions for Various Nucleophiles
Nucleophile ClassReagent ExampleEquivalentsSolventTemperatureTypical Yield RangeReference
Grignard (Aryl)p-Methoxyphenylmagnesium bromide2.2THF0 °C to rt80-95%[6]
Grignard (Alkyl)Methylmagnesium bromide2.2THF0 °C to rt75-90%[1]
Organolithium (Alkynyl)(Phenylethynyl)lithium2.2THF-78 °C to rt70-85%[6]
AminesPrimary/Secondary Amines1.1N/ASee ProtocolVariable[12][13]

Note: Yields are highly substrate-dependent.

Protocol 1: General Procedure for Grignard Addition
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(phenylsulfonyl)cyclopropan-1-ol (1.0 equiv).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (2.2 equiv) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., Et₂O or EtOAc) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow A 1. Dissolve Starting Material in Anhydrous THF B 2. Cool to 0 °C A->B C 3. Add Grignard Reagent (2.2 equiv) B->C D 4. Stir and Warm to Room Temperature C->D E 5. Monitor by TLC D->E F 6. Quench with sat. aq. NH₄Cl E->F G 7. Extraction and Workup F->G H 8. Purification G->H

Caption: Experimental workflow for Grignard addition.

References

  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of tertiary alcohols. BenchChem Technical Support.
  • Rivera, R. M.; Jang, Y.; Poteat, C. M.; Lindsay, V. N. G. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Organic Letters, 22(16), 6510–6515. [Link]

  • BenchChem. (2025). Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis. BenchChem Technical Support.
  • Lindsay, V. N. G. (2020). Stereoselective Synthesis and Applications of Sulfonylcyclopropanols as Modular Cyclopropanone and Homoenolate Equivalents.
  • Edwards, A., Rubina, M., & Rubin, M. (2016). Nucleophilic Addition of Cyclopropenes. Current Organic Chemistry, 20(18), 1862-1877. [Link]

  • Rivera, R. M., Jang, Y., Poteat, C. M., & Lindsay, V. N. G. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Organic Letters, 22(16), 6510-6515. [Link]

  • Rivera, R. M., Jang, Y., Poteat, C. M., & Lindsay, V. N. G. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. ChemRxiv. [Link]

  • Rivera, R. M., Jang, Y., Poteat, C. M., & Lindsay, V. N. G. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors.
  • Poteat, C. M., et al. (2020). Enantioselective synthesis of cyclopropanone equivalents and application to substituted alkylidenecyclopropanes and β-amino acids. Angewandte Chemie International Edition, 59(39), 17058-17063. [Link]

  • Poteat, C. M., et al. (2019). Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Synthesis of β-Lactams. ChemRxiv.
  • Purechemistry. (2023, May 15). In addition to the cyclopropane ring.
  • Wikipedia contributors. (2023, December 29). Cyclopropanone. In Wikipedia, The Free Encyclopedia.
  • Chemistry LibreTexts. (2023, October 2). 19.
  • OpenStax. (2023, September 20). 19.
  • Myers, A. (n.d.). Organolithium Reagents. Harvard University.
  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents.

Sources

Optimization

Technical Support Center: Purification of 1-(Phenylsulfonyl)cyclopropan-1-ol Intermediates

Welcome to the technical support center for the purification of 1-(Phenylsulfonyl)cyclopropan-1-ol and related intermediates. This guide is designed for researchers, scientists, and professionals in drug development, pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(Phenylsulfonyl)cyclopropan-1-ol and related intermediates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this important class of compounds.

Introduction to 1-(Phenylsulfonyl)cyclopropan-1-ol

1-(Phenylsulfonyl)cyclopropan-1-ol is a versatile, bench-stable crystalline solid that serves as a valuable cyclopropanone surrogate in organic synthesis.[1] Its application in the construction of complex molecules necessitates high purity to ensure the success of subsequent reactions. This guide provides practical solutions to common purification challenges associated with this intermediate.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1-(Phenylsulfonyl)cyclopropan-1-ol.

Column Chromatography Issues

Question: My 1-(Phenylsulfonyl)cyclopropan-1-ol is not separating from impurities on a silica gel column using an ethyl acetate/hexane system. What should I do?

Answer:

This is a common issue that can arise from several factors. Here’s a systematic approach to troubleshoot and optimize your separation:

1. Assess Your TLC and Solvent System:

  • Optimal Rf: For effective separation on a flash column, the Rf value of your target compound on a TLC plate should be between 0.2 and 0.3.[2] If your Rf is too high, the compound will elute too quickly with the solvent front, leading to poor separation. If it's too low, the bands will broaden, also resulting in poor resolution.

  • Solvent Polarity: 1-(Phenylsulfonyl)cyclopropan-1-ol is a polar molecule due to the sulfone and hydroxyl groups. An ethyl acetate/hexane mixture is a good starting point.[3] If you are not getting good separation, you likely need to adjust the polarity.

    • If Rf is too high: Decrease the amount of ethyl acetate. Try ratios like 1:4 or 1:5 (EtOAc:Hexane).

    • If Rf is too low or the spot is streaking: Gradually increase the polarity. You can try ratios like 1:2 or 1:1 (EtOAc:Hexane). For very polar impurities, a small amount of methanol (e.g., 1-2%) in dichloromethane can be effective, but be cautious as methanol can dissolve some silica gel.[3]

2. Check for Compound Stability on Silica Gel:

  • On-Plate Degradation: Cyclopropanol derivatives can sometimes be sensitive to the acidic nature of silica gel.[4] To check for degradation, run a 2D TLC. Spot your crude material in one corner of a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, your compound may be degrading on the silica.

  • Solution: If degradation is observed, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%). Alternatively, using a different stationary phase like neutral alumina might be a better option.[4][5]

3. Optimize Loading and Column Packing:

  • Dry Loading: For compounds that have limited solubility in the starting eluent, dry loading is recommended.[6] Dissolve your crude product in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be loaded onto the top of your column.

  • Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

Question: My compound seems to be stuck on the column and won't elute, even with a high concentration of ethyl acetate.

Answer:

This indicates a strong interaction between your compound and the silica gel, or potential decomposition.

  • Increase Solvent Polarity Drastically: If your compound is highly polar, ethyl acetate alone may not be sufficient. A common strategy for eluting highly polar compounds is to use a more polar solvent system, such as 5-10% methanol in dichloromethane.[3]

  • Consider Compound Decomposition: As mentioned previously, the compound may have degraded on the column.[4] Performing a small-scale stability test on silica can confirm this.

  • Alternative Stationary Phases: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography might be more suitable if standard normal-phase chromatography fails.[7]

Recrystallization Issues

Question: I'm trying to recrystallize 1-(Phenylsulfonyl)cyclopropan-1-ol, but it's "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present that depress the melting point.

1. Modify Your Solvent System:

  • Principle of Recrystallization: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • For 1-(Phenylsulfonyl)cyclopropan-1-ol: Given its polarity, a mixed solvent system is often effective. A good starting point would be a polar solvent in which it is soluble (like ethyl acetate or acetone) and a non-polar solvent in which it is insoluble (like hexane or heptane).[8]

  • Troubleshooting Oiling Out:

    • Add more of the "good" solvent: Re-heat the mixture until the oil dissolves, then add more of the solvent in which your compound is more soluble (e.g., ethyl acetate). This will lower the saturation point. Then, allow it to cool slowly.

    • Switch to a lower boiling point solvent system: If the melting point of your compound is the issue, choose a solvent or solvent pair with a lower boiling point.

    • Gradual cooling: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[9]

2. Induce Crystallization:

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[9]

Question: My recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yield in recrystallization is a common problem with several potential causes.

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This prevents the solution from becoming saturated upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound. If you've already used too much, you can carefully evaporate some of the solvent and attempt to recrystallize again.[9]

  • Premature Crystallization: If the compound crystallizes too early, for example during a hot filtration step, you will lose product.

    • Solution: Use pre-heated glassware for hot filtration and ensure the solution stays hot throughout the process.[9]

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility and promote more complete crystallization.[9]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvent systems for column chromatography of 1-(Phenylsulfonyl)cyclopropan-1-ol?

A1: Based on its structure (a polar sulfone and a hydroxyl group), a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate . A typical starting gradient would be from 10% to 50% ethyl acetate in hexanes. For more polar impurities, a system of dichloromethane and methanol (e.g., 1-5% methanol) can be effective.[3] Always optimize the solvent system using Thin Layer Chromatography (TLC) first.[2][10]

Q2: How can I visualize 1-(Phenylsulfonyl)cyclopropan-1-ol on a TLC plate?

A2: Due to the phenylsulfonyl group, 1-(Phenylsulfonyl)cyclopropan-1-ol should be visible under a UV lamp at 254 nm .[11] For a more general visualization, a p-anisaldehyde stain followed by gentle heating is effective for detecting the alcohol functional group and will likely produce a colored spot.[12][13][14] An iodine chamber can also be used as a general, non-destructive visualization method.[13]

Q3: What are the common impurities I might encounter in the synthesis of 1-(Phenylsulfonyl)cyclopropan-1-ol?

A3: Common impurities often include unreacted starting materials or byproducts from the synthetic route. For instance, if synthesized from the reaction of a sulfone with epichlorohydrin, you might have residual starting sulfone or di-substituted products.[15] These are typically less polar than the desired product and can often be removed by careful column chromatography. Over-oxidation to a sulfonic acid is also a possibility in some synthetic routes, which would be a highly polar impurity.

Q4: Is 1-(Phenylsulfonyl)cyclopropan-1-ol stable under acidic or basic conditions?

A4: The cyclopropane ring can be susceptible to ring-opening under strong acidic conditions.[4] While the phenylsulfonyl group is generally stable, the tertiary alcohol could be prone to elimination under harsh acidic conditions. The compound is generally more stable under neutral to mildly basic conditions. It is advisable to avoid strong acids during workup and purification. If acidic conditions are necessary, they should be mild and used at low temperatures for short durations.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • TLC Analysis: Develop a TLC solvent system that provides an Rf value of 0.2-0.3 for 1-(Phenylsulfonyl)cyclopropan-1-ol. A good starting point is 30% ethyl acetate in hexanes.

  • Column Preparation: Pack a glass column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful wetting.[6]

  • Sample Loading: Dissolve the crude 1-(Phenylsulfonyl)cyclopropan-1-ol in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the packed column.[6]

  • Elution: Begin eluting with a less polar solvent mixture (e.g., 10% ethyl acetate in hexanes) to remove non-polar impurities. Gradually increase the polarity of the eluent (gradient elution) to elute your product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until the solution becomes slightly cloudy. If crystals form upon cooling, this is a good solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-(Phenylsulfonyl)cyclopropan-1-ol in the minimum amount of hot ethyl acetate.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Add hot hexane to the filtrate until it becomes faintly turbid. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Suggested Starting Solvent Systems for Purification

Purification MethodRecommended SolventsKey Considerations
Column Chromatography Ethyl Acetate / Hexanes (or Heptane)Start with a low polarity (e.g., 10% EtOAc) and gradually increase. Aim for an Rf of 0.2-0.3 on TLC.[2][3][10]
Dichloromethane / MethanolUse for highly polar impurities. Use methanol sparingly (1-5%) to avoid dissolving silica.[3]
Recrystallization Ethyl Acetate / HexanesA good starting point for creating a supersaturated solution upon cooling.[8]
Acetone / HexanesAn alternative to ethyl acetate with a lower boiling point.[8]
Dichloromethane / HeptaneAnother potential solvent pair to screen.

Visualizations

Troubleshooting Workflow for Column Chromatography

G start Crude 1-(Phenylsulfonyl)cyclopropan-1-ol tlc Run TLC with EtOAc/Hexane start->tlc rf_check Is Rf between 0.2-0.3? tlc->rf_check adjust_polarity Adjust EtOAc/Hexane ratio rf_check->adjust_polarity No column Run Flash Column rf_check->column Yes adjust_polarity->tlc separation_check Good separation? column->separation_check pure_product Pure Product separation_check->pure_product Yes troubleshoot Troubleshoot separation_check->troubleshoot No stability_check Check stability on silica (2D TLC) troubleshoot->stability_check streaking Streaking or no movement? troubleshoot->streaking stability_check->column Stable deactivate Deactivate silica or use alumina stability_check->deactivate Degradation deactivate->column streaking->adjust_polarity Increase polarity

Caption: Decision workflow for troubleshooting column chromatography.

Recrystallization Troubleshooting Flowchart

G start Dissolve crude product in min. hot solvent cool Cool slowly start->cool crystals_check Crystals form? cool->crystals_check oiling_out Oiling out? crystals_check->oiling_out No pure_crystals Collect Pure Crystals crystals_check->pure_crystals Yes no_crystals No crystals form oiling_out->no_crystals No reheat_add_solvent Reheat, add more 'good' solvent, cool slowly oiling_out->reheat_add_solvent Yes induce_crystallization Induce crystallization (seed crystal, scratch) no_crystals->induce_crystallization concentrate Concentrate solution and re-cool no_crystals->concentrate If induction fails reheat_add_solvent->cool induce_crystallization->cool concentrate->cool

Caption: Troubleshooting guide for common recrystallization problems.

References

Sources

Troubleshooting

Technical Support Center: Temperature Control for Cyclopropanone Surrogates

Case ID: CPS-T-404 Subject: Thermal Management for Stability and Selectivity in Cyclopropanone Surrogate Reactions Assigned Specialist: Senior Application Scientist, Reactive Intermediates Division Part 1: Critical Opera...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CPS-T-404 Subject: Thermal Management for Stability and Selectivity in Cyclopropanone Surrogate Reactions Assigned Specialist: Senior Application Scientist, Reactive Intermediates Division

Part 1: Critical Operational Directive

Do not treat cyclopropanone surrogates as standard ketones. Cyclopropanone derivatives possess approximately 27.5 kcal/mol (115 kJ/mol) of ring strain energy . Temperature control in these systems is not merely about rate acceleration; it is the primary switch between functionalization (retaining the ring) and decomposition (ring opening/polymerization).

The "Thermal Goldilocks Zone"
  • < -20°C: Dormancy. Most surrogates (hemiacetals, silyl acetals) are kinetically trapped. Reactivity is negligible; accumulation of unreacted nucleophiles creates a "sleeping dragon" hazard upon warming.

  • 0°C to 25°C: The Functional Window. Equilibrium shifts sufficiently to generate the reactive cyclopropanone intermediate (or oxyallyl cation) in situ without overcoming the activation energy for C2–C3 bond cleavage.

  • > 40°C: Destruction. Thermodynamic control takes over. The ring opens to form linear propionic acid derivatives, or the material polymerizes exothermically.

Part 2: The Knowledge Base (Mechanistic Logic)

To troubleshoot effectively, you must understand the competing pathways defined by temperature.

The Equilibrium Trap

Cyclopropanone surrogates (e.g., 1-ethoxycyclopropanol ) exist in equilibrium with the free cyclopropanone and the protecting group (ethanol).

  • Pathway A (Desired): Nucleophilic attack on the carbonyl carbon of the free cyclopropanone. This is fast and retains the ring.

  • Pathway B (Undesired): Thermal cleavage of the C2–C3 bond to form a linear oxyallyl cation, which then quenches to a linear ester.

Key Insight: Pathway B has a higher activation energy (


). Therefore, keeping the temperature low favors Pathway A (Kinetic Control).[1] Raising the temperature favors Pathway B (Thermodynamic Control).
Visualization: Thermal Bifurcation Logic

Thermal_Fate_Logic Surrogate Surrogate (Hemiacetal) Intermediate Free Cyclopropanone Surrogate->Intermediate Eq. Shift (> -10°C) Product Cyclopropyl Product Intermediate->Product Pathway A (Nucleophile Present) (0°C - RT) Waste Linear Ester (Propionate) Intermediate->Waste Pathway B (Ring Opening) (> 40°C) Polymer Oligomers Intermediate->Polymer Self-Reaction (High Conc. + Heat)

Figure 1: Reaction outcome as a function of thermal energy.[2][3] Pathway A represents the kinetic trap (desired), while Pathway B represents the thermodynamic sink (undesired).

Part 3: Troubleshooting Hub

Issue 1: "My product is primarily ethyl propionate (linear ester)."

Diagnosis: Thermal Ring Opening. The reaction temperature exceeded the stability threshold of the cyclopropane ring before the nucleophile could trap the intermediate.

  • Root Cause:

    • Reaction run at reflux or >40°C.

    • Acidic catalysis was too strong (lowering the barrier for ring opening).

  • Corrective Action:

    • Cool Down: Conduct the addition at 0°C. Allow to warm to Room Temperature (RT) only if monitoring shows stalled conversion.

    • Buffer: If using amine salts, ensure free base is generated slowly to prevent acid-catalyzed ring opening.

Issue 2: "The reaction stalled, then exothermed violently upon warming."

Diagnosis: Reagent Accumulation (The "Sleeping Dragon"). You operated too cold for too long, accumulating unreacted surrogate and reagents. When the threshold temperature was reached, everything reacted simultaneously.

  • Root Cause:

    • Reagents mixed at -78°C with no reaction, then rapidly warmed to RT.

  • Corrective Action:

    • Stepwise Warming: Initiate at 0°C. If -78°C is required for selectivity, warm to -20°C and hold for 30 minutes before proceeding to 0°C.

    • Active Monitoring: Do not walk away during the warm-up phase. Watch for gas evolution or internal temperature spikes.

Issue 3: "Low yield with significant oligomerization."

Diagnosis: Concentration/Thermal Mismatch. Cyclopropanone is reacting with itself rather than your nucleophile.

  • Root Cause:

    • High concentration of surrogate relative to nucleophile.

    • Temperature high enough to release cyclopropanone, but nucleophile is poor/slow.

  • Corrective Action:

    • Inverse Addition: Add the surrogate slowly to a solution of the nucleophile. This keeps the steady-state concentration of free cyclopropanone low.

    • Temperature: Maintain 0°C to suppress the polymerization rate constant (

      
      ) relative to the trapping rate constant (
      
      
      
      ).

Part 4: Standardized Experimental Protocol

Protocol: Aminolysis of 1-Ethoxycyclopropanol (Synthesis of Cyclopropanated Amides) Objective: Kinetic trapping of the cyclopropane ring.

Reagent Preparation
ComponentSpecsStorage Temp
1-Ethoxycyclopropanol >95% Purity (GC)Store at 0°C
Nucleophile (Amine) 1.2 EquivalentsRT
Solvent (MeOH/EtOH) AnhydrousRT
Catalyst (Optional) Triethylamine (if using salts)RT
Execution Workflow
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve the amine (1.2 equiv) in anhydrous methanol (0.5 M concentration).

  • Thermal Equilibration: Cool the amine solution to 0°C using an ice/water bath.

  • Addition (CRITICAL):

    • Add 1-ethoxycyclopropanol (1.0 equiv) dropwise over 10–15 minutes.

    • Why? Prevents a local spike in cyclopropanone concentration, minimizing polymerization.

  • Reaction:

    • Stir at 0°C for 1 hour .

    • Allow to warm naturally to 20–25°C (RT) over 2 hours.

    • Checkpoint: Monitor by TLC/GC. Disappearance of the hemiacetal (retention time ~ low) and appearance of amide.

  • Termination:

    • If complete: Concentrate under reduced pressure at <30°C bath temperature .

    • Warning: Do not use a hot water bath (>40°C) for rotary evaporation, as trace acid + heat can ring-open the product during workup.

Part 5: References & Authority[4][5]

  • Salaün, J. (1983).[4] Cyclopropanone Hemiacetals. Chemical Reviews, 83(6), 619–632. Mechanistic authority on the equilibrium and ring-opening pathways.

  • Wasserman, H. H., & Clagett, D. C. (1966). Cyclopropanone.[5][6][7][8][9] Journal of the American Chemical Society, 88(22), 5368–5369. Foundational text on the isolation and lability of the parent cyclopropanone.

  • Organic Syntheses Procedure. (1987). Cyclopropanone Ethyl Hemiacetal from Ethyl 3-Chloropropanoate. Org.[5] Synth. 1987, 65, 17. The gold standard for synthesis and handling stability (citing 0°C storage).

  • Turro, N. J. (1969). Cyclopropanones.[5][6][8][9][10] Accounts of Chemical Research, 2(1), 25–32. Detailed analysis of the ring strain and photochemical/thermal decomposition.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 1-(Phenylsulfonyl)cyclopropan-1-ol: A Key Cyclopropanone Surrogate

Executive Summary 1-(Phenylsulfonyl)cyclopropan-1-ol has emerged as a highly valuable and bench-stable cyclopropanone surrogate in modern organic synthesis.[1][2] Its efficacy in the construction of complex small rings,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Phenylsulfonyl)cyclopropan-1-ol has emerged as a highly valuable and bench-stable cyclopropanone surrogate in modern organic synthesis.[1][2] Its efficacy in the construction of complex small rings, particularly tertiary cyclopropanols, hinges on its unique reactivity, which is a direct consequence of its molecular structure.[1] A thorough understanding of its structural characteristics is paramount for its effective utilization. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(Phenylsulfonyl)cyclopropan-1-ol. It elucidates the causal relationships between its structure and its distinct spectral features, offering a comparative perspective against simpler cyclopropane systems. This document is intended to serve as a definitive reference for researchers, scientists, and drug development professionals employing this versatile reagent.

Introduction: The Synthetic Challenge of Cyclopropanones

Cyclopropanones are highly sought-after intermediates in organic chemistry due to the inherent strain in their three-membered ring, which can be harnessed for a variety of ring-opening and rearrangement reactions. However, their high reactivity and kinetic instability make them challenging to isolate and handle. To overcome this, synthetic chemists have developed "cyclopropanone surrogates"—stable molecules that can generate cyclopropanone in situ or mimic its reactivity.

1-(Phenylsulfonyl)cyclopropan-1-ol stands out as a superior surrogate. It is a crystalline solid that is easy to handle and store, yet it readily participates in nucleophilic additions with a wide range of organometallic reagents to furnish structurally diverse cyclopropanols.[1] The phenylsulfonyl group is key to this dual nature: it stabilizes the molecule for storage while also acting as a good leaving group to facilitate reactions. Accurate characterization is the first step in any synthetic application, and ¹H NMR spectroscopy provides the most detailed initial insight into the molecule's structural integrity and purity.

Theoretical Framework: Deciphering the ¹H NMR of a Substituted Cyclopropane

To fully appreciate the ¹H NMR spectrum of 1-(phenylsulfonyl)cyclopropan-1-ol, one must first understand the foundational principles governing the NMR of cyclopropyl systems.

  • The Parent Cyclopropane: Unsubstituted cyclopropane (C₃H₆) is a highly symmetrical molecule. All six of its protons are chemically and magnetically equivalent. Consequently, its ¹H NMR spectrum displays a single, sharp peak (a singlet) at an unusually high-field (upfield) chemical shift of approximately 0.22 ppm.[3] This upfield shift is attributed to a diamagnetic ring current generated by the electrons in the C-C sigma bonds of the strained ring, which creates a shielding cone where the protons reside.

  • Symmetry Breaking and Diastereotopicity: The introduction of substituents onto the cyclopropane ring, as in our target molecule, fundamentally breaks this symmetry. In 1-(phenylsulfonyl)cyclopropan-1-ol, the C1 carbon is attached to four different groups: a hydroxyl (-OH), a phenylsulfonyl (-SO₂Ph), and two methylene carbons of the ring (-CH₂-). This C1 carbon is a prochiral center. As a result, the four protons on the adjacent C2 and C3 carbons are no longer chemically equivalent. The two protons on C2 are diastereotopic relative to each other, as are the two protons on C3. Diastereotopic protons reside in different chemical environments and are expected to have distinct chemical shifts and couplings in the ¹H NMR spectrum.[4]

The diagram below illustrates the non-equivalent protons on the cyclopropyl ring.

Figure 1. Molecular structure showing the four unique diastereotopic cyclopropyl protons (Ha-Hd).

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(phenylsulfonyl)cyclopropan-1-ol is a definitive fingerprint of its structure. The data presented below was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) as the solvent.[4]

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
7.98 – 7.91Multiplet2HH-orthoThese protons are ortho to the electron-withdrawing sulfonyl group, which deshields them significantly, shifting them to the furthest downfield position in the aromatic region.
7.72 – 7.64Multiplet1HH-paraThe para proton is also deshielded by the sulfonyl group, though typically to a lesser extent than the ortho protons.
7.58Triplet2HH-metaThe meta protons are least affected by the sulfonyl group's deshielding effect within the aromatic system, appearing at the most upfield position of the phenyl signals.
3.95Singlet1H-OHThe hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration and solvent. Here it appears as a sharp singlet, suggesting minimal hydrogen bonding under the experimental conditions.
1.69 – 1.61Multiplet2HH-cyclopropylThese two signals represent two of the four diastereotopic protons on the cyclopropane ring. Their complex multiplicity arises from geminal coupling to each other and cis/trans coupling to the other two cyclopropyl protons.
1.26 – 1.19Multiplet2HH-cyclopropylThis is the second pair of diastereotopic protons. The significant difference in chemical shift between the two sets of multiplets underscores the strong influence of the anisotropic effects from the phenylsulfonyl and hydroxyl groups, which create distinct magnetic environments for each proton.

Comparative Analysis

A key aspect of spectral interpretation is comparison with related or alternative structures.

Comparison with Unsubstituted Cyclopropanol

Unsubstituted cyclopropanol provides a baseline for understanding the influence of the phenylsulfonyl group. While still more complex than cyclopropane, its spectrum is considerably simpler than that of the title compound. It typically shows two multiplets for the ring protons: one for the two protons on the carbon bearing the hydroxyl group and another for the remaining four protons. The powerful electron-withdrawing and sterically bulky phenylsulfonyl group in 1-(phenylsulfonyl)cyclopropan-1-ol dramatically increases the chemical shift dispersion of the ring protons and introduces the complex splitting patterns observed due to the confirmed diastereotopicity.

Comparison with Alternative Cyclopropanone Surrogates

Consider an alternative surrogate like 1-ethoxy-1-(trimethylsilyloxy)cyclopropane . While also serving a similar synthetic role, its ¹H NMR would be markedly different.

  • Substituent Effects: The phenylsulfonyl group is strongly electron-withdrawing and has a significant magnetic anisotropy. In contrast, an ethoxy (-OCH₂CH₃) and a trimethylsilyloxy (-OTMS) group are less electron-withdrawing. This would result in the cyclopropyl protons of the alternative surrogate appearing at a higher field (more shielded, lower ppm value) compared to those in 1-(phenylsulfonyl)cyclopropan-1-ol.

  • Signal Complexity: The ethoxy group would introduce its own characteristic signals—a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons. The -OTMS group would show a sharp singlet for its nine equivalent protons, typically around 0 ppm.

  • Stability and Reactivity Correlation: The downfield chemical shift of the cyclopropyl protons in the title compound is a direct spectral indicator of the electron-withdrawing nature of the sulfonyl group, which is mechanistically linked to its stability and its ability to act as a leaving group during nucleophilic attack, thus underscoring its utility as a reagent.

Feature1-(Phenylsulfonyl)cyclopropan-1-olUnsubstituted Cyclopropane1-Ethoxy-1-(trimethylsilyloxy)cyclopropane (Predicted)
Cyclopropyl Protons (δ) ~1.2-1.7 ppm (Two complex multiplets)~0.22 ppm (Singlet)More upfield than 1.2 ppm (likely complex)
Key Substituent Signals ~7.5-8.0 ppm (Aromatic)N/A~3.5 ppm (Quartet, OCH₂), ~1.2 ppm (Triplet, CH₃), ~0.1 ppm (Singlet, OTMS)
Structural Implication Strong deshielding by -SO₂Ph group; diastereotopic protons are clearly resolved.High symmetry; all protons equivalent.Shielding by alkoxy/silyloxy groups; additional signals for ethyl and TMS groups.

Experimental Protocol for ¹H NMR Characterization

This protocol provides a self-validating system for obtaining a high-quality, reproducible ¹H NMR spectrum of 1-(phenylsulfonyl)cyclopropan-1-ol.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification and purity assessment.

Materials:

  • 1-(Phenylsulfonyl)cyclopropan-1-ol (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pasteur pipette and bulb

  • Vortex mixer

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh ~5 mg of sample into a clean vial. B 2. Add ~0.6 mL of CDCl₃ with TMS. A->B C 3. Vortex until fully dissolved. B->C D 4. Transfer solution to NMR tube using a pipette. C->D E 5. Insert tube and lock on the deuterium signal. D->E F 6. Shim the magnetic field for optimal homogeneity. E->F G 7. Acquire spectrum: Scans: 16-32 Pulse Angle: 30-45° Relaxation Delay (d1): 2s F->G H 8. Fourier transform the FID. G->H I 9. Phase the spectrum manually. H->I J 10. Calibrate spectrum: Set TMS peak to 0.00 ppm. I->J K 11. Integrate all signals. Normalize to a known signal (e.g., 2H aromatic). J->K L 12. Analyze and assign peaks. K->L

Figure 2. Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Accurate weighing and complete dissolution ensure a homogenous sample, which is critical for high-resolution spectra.

    • Procedure: Weigh approximately 5-10 mg of 1-(phenylsulfonyl)cyclopropan-1-ol into a small, clean vial. Add approximately 0.6 mL of CDCl₃ containing TMS. Close the vial and vortex gently until the solid is completely dissolved. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

  • Spectrometer Setup:

    • Rationale: Locking ensures the field frequency remains constant during acquisition. Shimming corrects for magnetic field inhomogeneities, resulting in sharp, symmetrical peaks.

    • Procedure: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent. Perform an automated or manual shimming procedure to optimize the field homogeneity.

  • Data Acquisition:

    • Rationale: A 30-45° pulse angle and a 2-second relaxation delay ensure that all protons have sufficient time to relax between pulses, providing accurate integration values. Averaging 16-32 scans improves the signal-to-noise ratio.

    • Procedure: Set up a standard proton experiment. Use a sufficient number of scans (e.g., 16) for good signal-to-noise. Set the relaxation delay (d1) to at least 2 seconds. Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Rationale: Proper processing is essential for accurate data extraction. Phasing corrects peak shapes, calibration sets the chemical shift reference, and integration provides the relative ratio of protons.

    • Procedure: Apply Fourier transformation to the FID. Manually phase the resulting spectrum to ensure all peaks have a pure absorption lineshape. Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm. Integrate all peaks and normalize the values to a signal with a known number of protons (e.g., the 2H multiplet at ~7.95 ppm).

Conclusion

The ¹H NMR spectrum of 1-(phenylsulfonyl)cyclopropan-1-ol is rich with structural information. The distinct signals for the phenylsulfonyl group, the hydroxyl proton, and, most importantly, the two sets of diastereotopic cyclopropyl protons, provide an unambiguous fingerprint for this key synthetic intermediate. By comparing its spectrum to simpler analogs, one can directly correlate its unique electronic and steric features with its observed spectral properties. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this valuable reagent, ensuring its effective and reliable application in the synthesis of novel molecular architectures.

References

  • Poteat, C. M., & Lindsay, V. N. G. (2021). Stereospecific Synthesis of Enantioenriched Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. Organic Letters, 23(16), 6482–6487. [Online] Available at: [Link]

  • White, A. D. (2022). Rearrangement-driven synthesis of nitrogen heterocycles, cyclobutanes and spirocycles. University of Bristol Research Portal. [Online] Available at: [Link]

  • Rivera, R. M., Jang, Y., Poteat, C. M., & Lindsay, V. N. G. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Organic Letters, 22(16), 6510–6515. [Online] Available at: [Link]

  • Poteat, C. M., Jang, Y., Jung, M., et al. (2020). Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Formation of Chiral β-Lactams. Angewandte Chemie International Edition, 59(42), 18655-18661. [Online] Available at: [Link]

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum. [Online] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(Phenylsulfonyl)cyclopropan-1-ol

[1] Executive Summary & Immediate Directive 1-(Phenylsulfonyl)cyclopropan-1-ol (CAS: 1006613-82-6) is a specialized organic building block possessing both a strained cyclopropane ring and a sulfonyl moiety.[1][2] Core Di...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Directive

1-(Phenylsulfonyl)cyclopropan-1-ol (CAS: 1006613-82-6) is a specialized organic building block possessing both a strained cyclopropane ring and a sulfonyl moiety.[1][2]

Core Directive: This compound must NEVER be disposed of via sanitary sewer systems. Due to the release of sulfur oxides (


) upon combustion and potential aquatic toxicity, it requires High-Temperature Incineration with Flue Gas Scrubbing .[1]

Immediate Action Required:

  • Segregate from oxidizers and strong acids immediately.

  • Label clearly as "Organic Waste - High Sulfur Content."

  • Containerize in HDPE or glass; avoid metal containers if residual moisture is present (potential for sulfinic acid formation).[1]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its latent energy and reactivity.[1] This compound presents a dual-hazard profile: Ring Strain and Sulfur Emissions .

Physicochemical Properties
PropertyDataOperational Implication
CAS Number 1006613-82-6Use for waste manifesting.[1]
Physical State Solid (Crystalline/Powder)Dust control required during transfer.[1]
Melting Point ~126°CThermally stable under normal storage, but solid waste protocols apply.[1]
Reactivity Cyclopropyl Ring Strain (~27.5 kcal/mol)Avoid Strong Acids/Lewis Acids in waste stream.[1] Acidic conditions can trigger exothermic ring-opening.[1]
Combustion Byproducts

,

,

,

Requires incinerators equipped with alkaline scrubbers.[1]
GHS Hazard Classification

Based on functional group analysis and analogous sulfonyl compounds:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H411: Toxic to aquatic life with long-lasting effects (Common for aryl sulfones).[1][7]

Disposal Workflow & Decision Matrix

The following workflow illustrates the decision logic for disposing of 1-(Phenylsulfonyl)cyclopropan-1-ol, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing environmental impact.

Visualized Disposal Protocol

DisposalWorkflow Start Waste Generation: 1-(Phenylsulfonyl)cyclopropan-1-ol StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Substance/Spill Debris) StateCheck->SolidWaste Dry Solid LiquidWaste Liquid Waste (Mother Liquor/Reaction Mixture) StateCheck->LiquidWaste Dissolved SegregationSolid Segregate: Solid Organic Waste (Do NOT mix with Oxidizers) SolidWaste->SegregationSolid SegregationLiquid Segregate: Non-Halogenated Organic (Check Solvent Compatibility) LiquidWaste->SegregationLiquid Labeling Labeling Requirement: 'Contains Sulfur' Tag Mandatory SegregationSolid->Labeling SegregationLiquid->Labeling Packaging Packaging: HDPE or Glass Container (Double-bag solids) Labeling->Packaging DisposalMethod Final Disposal: Incineration w/ Scrubber Packaging->DisposalMethod

Caption: Decision matrix for segregating and packaging sulfonyl-cyclopropanol waste streams.

Detailed Operational Procedures

Solid Waste (Pure Compound)

This is the most common form for expired stock or spill cleanup.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.[1]

  • Bagging: If the solid is a fine powder, place it inside a clear polyethylene bag before placing it into the rigid container. This prevents dust inhalation for the waste technician upon opening.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic."

    • Constituents: List "1-(Phenylsulfonyl)cyclopropan-1-ol."[1][2]

    • Critical Note: Add a secondary sticker or note: "HIGH SULFUR CONTENT." This alerts the disposal facility to route the waste to an incinerator capable of handling

      
       emissions.
      
Liquid Waste (Solutions)

If the compound is dissolved in solvents (e.g., during extraction or chromatography):

  • Solvent Compatibility Check:

    • Non-Halogenated Solvents (Ethyl Acetate, Methanol): Dispose in the "Non-Halogenated Organic" stream.

    • Halogenated Solvents (DCM, Chloroform): Dispose in the "Halogenated Organic" stream.

  • Concentration Limit: If the concentration of the sulfonyl compound exceeds 5%, do not bulk mix with general solvents. Create a separate satellite accumulation container to prevent "off-spec" charges from the waste vendor due to high sulfur content.

  • Acid/Base Neutralization: If the solution contains strong acids (which might open the cyclopropane ring exothermically), neutralize to pH 6-8 before adding to the waste carboy.[1]

Regulatory & Compliance Data

While this specific compound may not have a unique RCRA "P" or "U" list code, it is regulated under the "Cradle-to-Grave" responsibility of the generator.[1]

Regulatory BodyClassificationCode / Note
RCRA (USA) Hazardous WasteNot Listed (Assign distinct generator profile).[1] Treat as D001 (Ignitable) if in flammable solvent.[1]
DOT (Transport) Hazard ClassClass 9 (Miscellaneous) or Not Regulated (depending on purity/quantity).[1]
EPA Waste Stream IncinerationMust meet 40 CFR 264.343 (Performance standards for incinerators regarding HCl and particulate matter, extended to SOx via permit).[1]

Why this matters: Waste vendors often classify "unknown" organics as general BTU fuels. If this high-sulfur compound is burned in a standard cement kiln without scrubbers, it contributes to acid rain and violates emissions permits.[1] You must declare the sulfur.

Emergency Contingencies

Spill Cleanup
  • Small Spill (< 10g):

    • Wear nitrile gloves, lab coat, and safety glasses.[1]

    • Cover with a wet paper towel to prevent dust generation.

    • Wipe up and place in a Ziploc bag.

    • Label as hazardous solid waste.

  • Large Spill (> 10g):

    • Dampen the solid slightly with inert oil or water (if compatible) to suppress dust.[1]

    • Scoop into a glass container.

    • Wash the area with soap and water; collect the rinsate as liquid hazardous waste.

Exposure Response
  • Skin Contact: Wash immediately with soap and copious water. Sulfones can be absorbed; monitor for irritation.

  • Eye Contact: Rinse for 15 minutes.[6] The cyclopropanol moiety creates a risk of corneal damage; seek medical attention.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.).[1] Hazardous Waste Incineration. EPA.gov. Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Phenylsulfonyl groups. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

Sources

Handling

Personal protective equipment for handling 1-(Phenylsulfonyl)cyclopropan-1-ol

An Essential Guide to Personal Protective Equipment for Handling 1-(Phenylsulfonyl)cyclopropan-1-ol As a Senior Application Scientist, navigating the complexities of novel chemical compounds is a daily reality. The safe...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling 1-(Phenylsulfonyl)cyclopropan-1-ol

As a Senior Application Scientist, navigating the complexities of novel chemical compounds is a daily reality. The safe handling of these materials is paramount, not just for regulatory compliance, but for the foundational integrity of our research and the well-being of our team. This guide provides a comprehensive, experience-driven framework for the safe handling of 1-(Phenylsulfonyl)cyclopropan-1-ol, focusing on the rationale behind each procedural step and personal protective equipment (PPE) selection.

Understanding the Compound: Hazard Profile

1-(Phenylsulfonyl)cyclopropan-1-ol (CAS RN: 1006613-82-6) is a solid, non-volatile compound often used as a building block in organic synthesis.[1][2][3] While it does not present acute toxicity or flammability hazards under standard laboratory conditions, its primary risks are localized irritation. A thorough understanding of its hazard profile, grounded in the Globally Harmonized System (GHS), is the first step in a robust safety protocol.

The compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

These classifications dictate the necessary level of barrier protection. The causality is direct: contact with the solid or solutions of the compound can lead to inflammation and discomfort of the skin and significant irritation or damage to the eyes.

Hazard ClassificationGHS CodeSignal WordDescription
Skin Corrosion/IrritationH315WarningCauses skin irritation.[1][2][3]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation.[1][2][3]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist exercise; it is a dynamic risk mitigation strategy. For 1-(Phenylsulfonyl)cyclopropan-1-ol, the focus is on preventing direct contact.

Eye and Face Protection

Given the "serious eye irritation" classification, this is the most critical piece of PPE. The goal is to create a complete seal around the eyes to protect from dust, splashes, or accidental contact.

  • Mandatory Equipment: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][5]

  • Expert Rationale: Standard safety glasses are insufficient as they do not protect from splashes or airborne particles that can enter from the sides or top. The cyclopropanol moiety or the sulfonyl group can cause significant inflammatory responses upon contact with the sensitive tissues of the eye. In the event of an accidental splash, safety goggles provide the crucial seconds needed to reach an eyewash station without initial, direct contact.

Skin and Body Protection

The "causes skin irritation" hazard necessitates a barrier to prevent the solid compound or solutions from contacting the skin.

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are appropriate for incidental contact.[4][6] Gloves must be inspected for tears or pinholes before each use and removed promptly if contaminated, followed by thorough hand washing.[4]

  • Body Protection: A standard, fully-buttoned laboratory coat should be worn to protect the arms and torso.[6] This prevents contamination of personal clothing and subsequent skin contact.

  • Expert Rationale: The sulfonyl group can interact with skin proteins, leading to irritation. While the compound is a solid, fine dust can be generated during weighing or transfer, settling on skin or clothing. A lab coat and gloves provide a simple yet effective barrier. Contaminated clothing must be removed and washed before reuse to prevent secondary exposure.[1][2]

Respiratory Protection

Under standard laboratory conditions with proper engineering controls, respiratory protection is typically not required.

  • Standard Procedure: All handling of 1-(Phenylsulfonyl)cyclopropan-1-ol solid should be performed in a well-ventilated area or, preferably, within a certified chemical fume hood to minimize the potential for inhaling fine dust.[4][7]

  • Contingency: If engineering controls are insufficient, or if irritation is experienced, a full-face respirator with an appropriate particulate filter should be used.[4]

  • Expert Rationale: While not classified as a respiratory irritant, avoiding the inhalation of any chemical dust is a fundamental principle of laboratory safety. A fume hood provides the most robust protection by containing any airborne particles at the source.

Operational and Disposal Plan

A self-validating protocol extends from preparation through to disposal. Each step is designed to minimize exposure and potential for error.

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.[4] If any material is spilled, clean it immediately following the spill management protocol below.

  • Reaction Setup: When adding the compound to a reaction vessel, do so carefully to prevent splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3] Clean any contaminated surfaces.

  • Storage: Store the compound in a tightly closed container in a refrigerator, as recommended.[2]

Contingency and Waste Management
  • Spill Management: In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[7] Sweep up the material, place it in a suitable, closed container for disposal, and label it as hazardous waste.[4][7]

  • Waste Disposal: All waste, including the compound itself, contaminated absorbents, and disposable PPE (like gloves), must be collected in a clearly labeled hazardous waste container.[6][8] Do not dispose of this chemical down the drain or in regular trash.[4] Arrange for disposal through a licensed waste disposal company, in accordance with all local and national regulations.[7][8]

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment (H315, H319) B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood B->C D Weigh & Transfer Solid C->D Inside Fume Hood E Perform Experiment D->E F Store Unused Reagent E->F spill Spill? E->spill G Segregate Waste (Solid, Liquid, PPE) H Label Hazardous Waste Container G->H I Decontaminate Work Area H->I J Dispose via EHS I->J end Procedure Complete J->end spill->G No spill_proc Contain with Inert Material & Collect as Waste spill->spill_proc Yes spill_proc->G

Caption: Workflow for handling 1-(Phenylsulfonyl)cyclopropan-1-ol.

References

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available at: [Link]

  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. Available at: [Link]

  • QuestSpecialty. Safety Data Sheet. Available at: [Link]

  • University of California, San Diego. Chemical Safety: Personal Protective Equipment. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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